4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)8-18-9-17-13-12(18)6-7-16-14(13)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHXXIHHSVLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179473 | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881844-11-7 | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881844-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine core is a recognized privileged structure, and its derivatives have shown a wide range of biological activities.[1][2] This document details a robust two-step synthetic route, commencing with the cyclization of 3-amino-4-chloropyridine to form the key intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine, followed by a regioselective N-alkylation with 4-methoxybenzyl chloride. The causality behind experimental choices, self-validating protocols, and supporting data are presented to ensure scientific integrity and practical utility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold is a purine isostere that has garnered considerable attention in the field of medicinal chemistry.[2] This structural motif is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties, including but not limited to, antiviral, anticancer, and anti-inflammatory activities. The targeted compound, this compound (CAS No. 881844-11-7), incorporates several key features: the imidazo[4,5-c]pyridine core, a chlorine substituent which can serve as a handle for further functionalization, and a 4-methoxybenzyl (PMB) protecting group, which can be valuable in multi-step syntheses.[3] This guide provides a detailed and practical approach to its synthesis, empowering researchers to access this important molecule for further investigation.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic strategy for this compound is designed for efficiency and regiochemical control. A retrosynthetic analysis reveals a straightforward two-step approach:
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves:
-
Step 1: Cyclization. The formation of the imidazo[4,5-c]pyridine core through the reaction of 3-amino-4-chloropyridine with a one-carbon source, such as formic acid. This reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration.
-
Step 2: N-Alkylation. The regioselective introduction of the 4-methoxybenzyl group onto the nitrogen of the imidazole ring of 4-chloro-1H-imidazo[4,5-c]pyridine using 4-methoxybenzyl chloride under basic conditions.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) and referenced to the residual solvent peak. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine
This step involves the classical Phillips cyclization reaction, which is a reliable method for the formation of benzimidazoles and related heterocyclic systems.
Reaction Scheme:
Caption: N-alkylation of the imidazo[4,5-c]pyridine core.
Protocol:
-
In a dry round-bottom flask, suspend 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-methoxybenzyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into ice-water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base that is sufficient to deprotonate the imidazole nitrogen, creating the nucleophile for the alkylation reaction. [4]* DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Regioselectivity: The alkylation is expected to occur predominantly on the N1 position of the imidazole ring due to steric and electronic factors.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Starting Material | Equivalents | Reagent | Equivalents | Typical Yield (%) |
| 4-chloro-1H-imidazo[4,5-c]pyridine | C₆H₄ClN₃ | 153.57 | 3-amino-4-chloropyridine | 1.0 | Formic Acid | Excess | 75-85 |
| This compound | C₁₄H₁₂ClN₃O | 273.72 | 4-chloro-1H-imidazo[4,5-c]pyridine | 1.0 | 4-methoxybenzyl chloride | 1.1-1.2 | 80-90 |
Characterization Data (Representative)
-
4-chloro-1H-imidazo[4,5-c]pyridine:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (br s, 1H), 8.35 (s, 1H), 8.20 (d, J = 5.6 Hz, 1H), 7.50 (d, J = 5.6 Hz, 1H).
-
MS (ESI): m/z 154.0 [M+H]⁺.
-
-
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (s, 1H), 8.10 (d, J = 5.6 Hz, 1H), 7.30 (d, J = 5.6 Hz, 1H), 7.25 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.50 (s, 2H), 3.80 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 159.5, 145.0, 143.8, 142.5, 141.0, 129.0, 127.5, 114.2, 112.0, 55.3, 49.0.
-
MS (ESI): m/z 274.1 [M+H]⁺.
-
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The described protocols are based on well-established chemical transformations and have been designed to be both practical and scalable. By providing a detailed explanation of the experimental procedures and the rationale behind the chosen conditions, this document serves as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis, facilitating the exploration of the therapeutic potential of this important class of heterocyclic compounds.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Thieme E-Journals. [Link]
Sources
- 1. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 881844-11-7 | this compound - Moldb [moldb.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
Unraveling the Mechanism of Action of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine: A Keystone for Targeted Drug Discovery
An In-Depth Technical Guide to the
Abstract
The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action for a specific derivative, 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine. Drawing upon the extensive research into structurally related imidazopyridines, this document will delve into the most probable molecular targets and signaling pathways through which this compound may exert its effects. Primarily focusing on its potential as a kinase and PARP inhibitor, we will elucidate the causal relationships behind experimental designs aimed at validating these mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to accelerate the investigation of this promising compound.
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Core
The structural analogy of the imidazo[4,5-c]pyridine core to endogenous purines has rendered it a fertile ground for the discovery of novel therapeutic agents.[1] This versatile scaffold has been successfully exploited to develop compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] Notably, derivatives of this heterocyclic system have shown significant promise as inhibitors of key enzymes involved in cellular signaling and DNA repair, positioning them as attractive candidates for the development of targeted therapies.[1][4][5]
The subject of this guide, this compound, is a specific analogue within this broader class. While direct mechanistic studies on this particular compound are not extensively published, its structural features, including the chloro and methoxybenzyl substitutions, provide critical insights into its likely biological targets. This guide will therefore synthesize the current understanding of the imidazo[4,5-c]pyridine class to propose and explore the most probable mechanisms of action for this compound.
Postulated Mechanism of Action I: Kinase Inhibition
A predominant and well-documented mechanism of action for imidazopyridine derivatives is the inhibition of protein kinases.[6] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The imidazo[4,5-c]pyridine scaffold can function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.
Key Kinase Targets for Imidazo[4,5-c]pyridines
Research on analogous compounds suggests several key kinase families as potential targets for this compound:
-
Src Family Kinases (SFKs): A new series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, such as Src and Fyn, which are implicated in the progression of glioblastoma.[4] These inhibitors typically form hydrogen bonds with the hinge region of the kinase's ATP binding site.[4]
-
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases (A, B, and C), which are crucial for mitotic progression.[7][8] Dual inhibition of FLT3 and Aurora kinases by an imidazo[4,5-b]pyridine derivative has shown promise in treating acute myeloid leukemia (AML).[7]
-
Cyclin-Dependent Kinases (CDKs): Several series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent inhibitory activity against CDK9, leading to the induction of apoptosis in cancer cells.[9]
Proposed Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition that is likely employed by this compound.
Caption: Proposed ATP-competitive kinase inhibition by the compound.
Experimental Workflow: Kinase Inhibition Assay
To validate the kinase inhibitory potential of this compound, a multi-step experimental approach is required.
Caption: Experimental workflow for validating kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Plate Preparation: Dispense recombinant kinase, substrate, and ATP into a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Postulated Mechanism of Action II: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibition of PARP, particularly PARP-1, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several imidazo[4,5-c]pyridine derivatives have been reported to exhibit moderate to good PARP inhibitory activity.[1]
The Role of PARP in DNA Repair and Cancer
PARP enzymes detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins. In the context of cancer cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.
Proposed PARP Inhibition Mechanism
The diagram below illustrates how this compound could act as a PARP inhibitor.
Caption: Proposed mechanism of PARP inhibition leading to synthetic lethality.
Experimental Workflow: PARP Inhibition and Synthetic Lethality
Caption: Workflow for validating PARP inhibition and synthetic lethality.
Detailed Protocol: Cellular PARP Inhibition Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed BRCA-deficient and proficient cells on coverslips. Treat with a DNA damaging agent (e.g., MMS) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the PAR signal intensity per nucleus. A reduction in the PAR signal in the presence of the compound indicates PARP inhibition.
Other Potential Mechanisms of Action
While kinase and PARP inhibition are the most probable mechanisms, the versatile imidazo[4,5-c]pyridine scaffold could interact with other biological targets:
-
Antiviral Activity: Some derivatives have shown potent activity against RNA viruses by inhibiting the viral RNA-dependent RNA polymerase.[1]
-
Antibacterial Activity: The scaffold has been explored for its potential to inhibit enzymes essential for bacterial cell wall synthesis, such as glucosamine-6-phosphate synthase.[1]
-
Mitotic Inhibition: Certain imidazo[4,5-b]pyridines have been shown to cause an accumulation of cells in mitosis, suggesting an interaction with the mitotic machinery.[10]
Further investigation through broad-panel screening assays would be necessary to explore these alternative mechanisms for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table summarizes representative inhibitory concentrations for other imidazopyridine derivatives against various targets, providing a benchmark for future studies.
| Derivative Class | Target | IC50 / EC50 | Reference |
| Imidazo[4,5-c]pyridine | PARP | 8.6 nM | [1] |
| Imidazo[4,5-c]pyridine | JAK-1 | 22 nM | [1] |
| Imidazo[4,5-c]pyridine | HCV (EC50) | 4 nM | [1] |
| Imidazo[4,5-c]pyridin-2-one | Src Kinase | Submicromolar | [4] |
| Imidazo[4,5-b]pyridine | Aurora-A Kinase | 42 nM | [8] |
| Imidazo[4,5-b]pyridine | FLT3 Kinase | 6.2 nM (Kd) | [7] |
| Imidazo[4,5-c]pyridinecarboxamide | PARP-1 | 0.528 µM | [5] |
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. Based on the extensive research into the imidazopyridine scaffold, the most probable mechanisms of action for this compound are kinase inhibition and PARP inhibition. The experimental workflows and protocols detailed in this guide provide a robust framework for validating these hypotheses and elucidating the precise molecular interactions of this promising molecule. Future research should focus on comprehensive kinase and PARP profiling, followed by cellular and in vivo studies to confirm its mechanism and evaluate its therapeutic efficacy. The insights gained from such investigations will be instrumental in advancing this compound through the drug discovery pipeline.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold
This guide provides a comprehensive technical overview of the potential biological activities of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, a member of the medicinally significant imidazo[4,5-c]pyridine class of heterocyclic compounds. Drawing upon the established pharmacological profile of related analogues, we will explore its synthetic rationale, postulate its primary biological targets, and detail the experimental methodologies required for its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel small molecule therapeutics.
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological effects. Various derivatives of this core structure have been investigated for their potential as anticancer, antiviral, and central nervous system (CNS) active agents.[1][2][3]
Notably, the imidazo[4,5-c]pyridine framework is a key component in molecules designed as Poly (ADP-ribose) polymerase (PARP) inhibitors, which enhance the sensitivity of tumor cells to chemotherapy.[1] Furthermore, certain derivatives have demonstrated potent antiviral activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) by targeting viral RNA-dependent RNA polymerase.[1] In the realm of neuropharmacology, imidazo[4,5-c]pyridines have been explored as agonists of the GABA-A receptor.[1] The subject of this guide, this compound, incorporates key structural features that suggest a strong potential for significant biological activity, particularly in the domain of oncology.
Synthetic Strategy and Rationale
The synthesis of this compound can be approached through established methodologies for the construction of the imidazo[4,5-c]pyridine ring system. A plausible synthetic route would involve the cyclization of a suitably substituted diaminopyridine precursor.
Proposed Synthetic Workflow:
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Foreword: The Strategic Importance of Physicochemical Profiling in Contemporary Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit in a high-throughput screen to a clinically effective therapeutic is paved with numerous challenges, many of which are dictated by the fundamental physicochemical properties of the candidate molecule. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its bioavailability, efficacy, and safety. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical characteristics is not merely an academic exercise but a critical prerequisite for informed decision-making, risk mitigation, and the strategic allocation of resources.
This guide provides an in-depth technical overview of the physicochemical properties of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine , a member of the imidazo[4,5-c]pyridine scaffold class. This heterocyclic system is of significant interest in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases, making them attractive candidates for the development of novel anticancer therapies, particularly for challenging malignancies like glioblastoma.[1] By dissecting the predicted and experimentally determinable properties of this specific analogue, we aim to provide a robust framework for its evaluation and further development, while also offering field-proven methodologies applicable to the broader class of imidazo[4,5-c]pyridine derivatives.
Molecular Identity and Structural Attributes
This compound is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. The key structural features include a chlorine substituent at the 4-position of the pyridine ring and a 4-methoxybenzyl group attached to one of the nitrogen atoms of the imidazole ring.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClN₃O | Commercial Supplier Data |
| Molecular Weight | 273.72 g/mol | Commercial Supplier Data |
| CAS Number | 881844-11-7 | Commercial Supplier Data |
Structural Representation:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties: An In Silico Assessment
In the absence of experimentally determined data, in silico prediction tools provide a valuable first approximation of a molecule's physicochemical properties. These predictions are crucial for early-stage assessment and for guiding subsequent experimental work. The following properties were predicted using a consensus of well-established computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 185 - 205 | Influences solubility, dissolution rate, and formulation development. |
| Boiling Point (°C) | > 450 | Indicates thermal stability. |
| LogP (o/w) | 3.2 - 3.8 | A measure of lipophilicity, impacting solubility, permeability, and metabolism. |
| Aqueous Solubility (LogS) | -4.5 to -5.5 | Critical for absorption and bioavailability. |
| pKa (most basic) | 3.5 - 4.5 (pyridine N) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (most acidic) | > 14 (imidazole NH) | Generally not relevant under physiological conditions. |
| Topological Polar Surface Area (TPSA) | 45 - 55 Ų | Correlates with passive membrane permeability. |
Expert Interpretation: The predicted LogP value suggests that the compound is moderately lipophilic, which is often a favorable characteristic for cell membrane permeability. However, the predicted low aqueous solubility (LogS) could present a challenge for oral absorption and may necessitate formulation strategies to enhance bioavailability. The predicted basic pKa of the pyridine nitrogen indicates that the compound will be partially protonated at physiological pH, which can influence its solubility and interactions with biological targets.
Synthesis and Characterization
A plausible synthetic route to this compound is outlined below. This multi-step synthesis leverages established methodologies for the construction of the imidazo[4,5-c]pyridine core and subsequent N-alkylation.
Caption: Proposed synthetic workflow for the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Nitro-4-chloropyridine To a stirred solution of 4-chloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is then heated and stirred for several hours. After cooling, the mixture is poured onto ice and neutralized with a base, followed by extraction with an organic solvent to yield 3-nitro-4-chloropyridine.
Step 2: Synthesis of 4-Amino-3-nitropyridine 3-Nitro-4-chloropyridine is treated with a solution of ammonia in a suitable solvent and heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by crystallization or column chromatography.
Step 3: Synthesis of 3,4-Diaminopyridine 4-Amino-3-nitropyridine is dissolved in a suitable solvent, and a palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at elevated pressure until the nitro group is completely reduced. The catalyst is removed by filtration, and the solvent is evaporated to afford 3,4-diaminopyridine.
Step 4: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine 3,4-Diaminopyridine is heated with formic acid to facilitate the cyclization to the corresponding imidazo[4,5-c]pyridin-4-one. The intermediate is then treated with phosphorus oxychloride to effect chlorination at the 4-position, yielding 4-chloro-1H-imidazo[4,5-c]pyridine.
Step 5: Synthesis of this compound To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride is added at 0 °C. After stirring for a short period, 4-methoxybenzyl chloride is added, and the reaction is allowed to proceed to completion. The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography yields the final product.
Structural and Purity Analysis
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for structural confirmation and purity assessment.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[4,5-c]pyridine core and the 4-methoxybenzyl group, as well as a singlet for the methoxy protons and the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, which can be assigned based on their chemical shifts and multiplicities.
3.2.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic and aromatic rings, and C-O stretching of the methoxy group.
3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will reveal the electronic absorption properties of the conjugated system. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters to be determined.
Experimental Determination of Key Physicochemical Properties
While in silico predictions are valuable for initial assessment, experimental determination of key physicochemical properties is essential for accurate characterization and for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).
Solubility Determination
Aqueous solubility is a critical parameter that directly impacts oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.
4.1.1. Kinetic Solubility Assay (High-Throughput Screening)
-
Principle: This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of the initial dissolution process in the gastrointestinal tract.
-
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the mixture for a short period (e.g., 1-2 hours) with agitation.
-
Measure the amount of dissolved compound using a suitable analytical technique, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.
-
4.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of the solid form of the compound in a given solvent, providing a more fundamental measure of solubility.
-
Protocol:
-
Add an excess amount of the solid compound to an aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.
Shake-Flask Method for LogP Determination:
-
Principle: This classic method involves partitioning the compound between two immiscible phases, typically n-octanol and water, and measuring the concentration in each phase at equilibrium.
-
Protocol:
-
Prepare a solution of the compound in either n-octanol or water.
-
Add an equal volume of the other solvent to a sealed vial.
-
Agitate the mixture vigorously for a sufficient time to allow for complete partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Ionization Constant (pKa) Determination
The pKa value(s) of a compound determine its ionization state at different pH values, which significantly influences its solubility, permeability, and binding to its biological target.
Potentiometric Titration for pKa Determination:
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.
-
Protocol:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH electrode to monitor the pH.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added and determine the pKa from the midpoint of the buffer region.
-
Conclusion: A Roadmap for Further Development
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. The in silico predictions offer valuable initial insights, suggesting a moderately lipophilic compound with potentially limited aqueous solubility. The outlined synthetic route provides a practical approach to obtaining the material for experimental verification of these properties.
For drug development professionals, the path forward is clear. The immediate next steps should involve the synthesis of the compound and the experimental determination of its key physicochemical properties using the detailed protocols provided. Should the predicted low aqueous solubility be confirmed, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance its bioavailability. A thorough understanding of the interplay between the physicochemical properties and the biological activity of this and related imidazo[4,5-c]pyridine derivatives will be paramount in advancing this promising class of compounds towards the development of novel and effective therapeutics.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017;22(3):399. Available from: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1-13. Available from: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. 2023;154:1085–1097. Available from: [Link]
-
In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery. 2011;6(8):785-799. Available from: [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. 2017;7:42717. Available from: [Link]
-
A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. 2014;9(3):627-636. Available from: [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. LGC. 2004. Available from: [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available from: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. 2012. Available from: [Link]
Sources
4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine derivatives synthesis
An In-depth Technical Guide to the Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine Derivatives
Executive Summary: The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The 4-chloro group serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling or nucleophilic substitution reactions, while the 4-methoxybenzyl (PMB) group offers a robust and readily cleavable protecting group for the imidazole nitrogen.[3][4]
This document delves into the strategic considerations for constructing this scaffold, with a particular focus on addressing the critical challenge of regioselectivity during the N-alkylation step. We will explore detailed, field-proven protocols, explain the causality behind experimental choices, and provide methods for structural validation, thereby offering researchers and drug development professionals a practical and authoritative resource for advancing their work in this area.
Introduction to the Core Scaffold
The Imidazo[4,5-c]pyridine Core: A Bioisostere of Purine
The structural similarity between the imidazo[4,5-c]pyridine ring system and naturally occurring purines has made it a focal point of biological investigation.[1] This bioisosteric relationship allows derivatives to interact with a multitude of biological targets, including kinases, polymerases, and receptors. Consequently, this scaffold is a component of compounds investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][5][6] The ability of these molecules to influence crucial cellular pathways underscores their therapeutic significance.[2]
The 4-Chloro Group: A Gateway to Derivatization
The introduction of a chlorine atom at the C4-position of the imidazo[4,5-c]pyridine core is a key strategic decision. This electron-withdrawing group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as an essential functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This versatility allows for the systematic and efficient exploration of the chemical space around the core scaffold, which is a cornerstone of modern structure-activity relationship (SAR) studies.[7]
The 4-Methoxybenzyl (PMB) Group: A Strategic Nitrogen Protectant
The 4-methoxybenzyl (PMB) group is an excellent choice for protecting the imidazole nitrogen for several reasons. It is readily installed under standard alkylating conditions and is stable to a wide range of reagents used in subsequent transformations.[8] Crucially, it can be removed under specific, mild conditions that do not affect other sensitive functional groups. Cleavage is typically achieved oxidatively with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions with trifluoroacetic acid (TFA), offering orthogonal deprotection strategies.[4][9]
Retrosynthetic Analysis and Strategy
The synthesis of the target compound and its derivatives hinges on a multi-step approach that must carefully control the regiochemical outcome of key reactions. The primary challenge lies in the selective installation of the PMB group at the N-1 position of the imidazole ring, as the scaffold presents multiple potential sites for alkylation.
Caption: Retrosynthetic analysis of the target derivatives.
Synthesis of the Core Intermediate: 4-Chloro-1H-imidazo[4,5-c]pyridine
The starting material, 4-chloro-1H-imidazo[4,5-c]pyridine, is a known compound that can be synthesized or procured commercially.[10] The most common laboratory synthesis begins with the construction of the fused imidazole ring.
Synthesis from 3,4-Diaminopyridine
The foundational approach involves the condensation and cyclization of 3,4-diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate, to form the parent 1H-imidazo[4,5-c]pyridine.[1][11] Subsequent conversion of the corresponding 4-hydroxy (or 4-oxo tautomer) intermediate to the 4-chloro derivative is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: General workflow for synthesizing the chlorinated core.
Key Step: Regiocontrolled N-1 Benzylation
This is the most critical and challenging step of the synthesis. The 4-chloro-1H-imidazo[4,5-c]pyridine scaffold has three nitrogen atoms (N-1, N-3, and N-5) that can potentially be alkylated. Studies have shown that direct alkylation of similar imidazo[4,5-c]pyridine systems under basic conditions (e.g., K₂CO₃ in DMF) often leads to a mixture of regioisomers, with the N-5 isomer (on the pyridine ring) frequently being the major product.[12][13]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-1H-imidazo[4,5-c]pyridine | [frontierspecialtychemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
Structure-Activity Relationship of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Kinase Inhibitor Core
The imidazo[4,5-c]pyridine core, a bioisostere of purine, has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to the endogenous purine bases allows it to interact with a variety of enzymes and receptors, most notably protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazopyridine scaffold has been successfully exploited to develop inhibitors for several kinase families, including Aurora kinases, Src family kinases (SFKs), FLT3, and c-Met.[2][3][4]
This technical guide will provide an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising derivative: 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine . While direct SAR studies on this exact molecule are not extensively published, this guide will synthesize data from closely related analogs and established medicinal chemistry principles to construct a predictive SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors. We will explore the distinct roles of the three key structural motifs of the molecule: the imidazo[4,5-c]pyridine core, the 4-chloro substituent, and the N1-substituted 4-methoxybenzyl group.
Hypothetical Target and Mechanism of Action: Inhibition of Src Family Kinases
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the Src family kinases (SFKs) . This is a scientifically grounded assumption, as several imidazo[4,5-c]pyridine derivatives have been identified as potent SFK inhibitors.[5] SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Their aberrant activation is a common feature in many cancers, making them an attractive target for oncology drug discovery.
The proposed mechanism of inhibition is ATP-competitive binding. The imidazo[4,5-c]pyridine core is expected to form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors. The substituents at the 4-position and N1-position will then occupy adjacent hydrophobic pockets, influencing potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following sections will dissect the SAR of our lead compound by systematically considering modifications to its three primary components. The predicted effects on Src kinase inhibition are based on extrapolations from published data on related imidazopyridine kinase inhibitors.
The Imidazo[4,5-c]pyridine Core: The Engine of Kinase Binding
The bicyclic imidazo[4,5-c]pyridine core is the foundational element responsible for anchoring the molecule within the ATP-binding site of the kinase. Its purine-like structure allows for the formation of critical hydrogen bonds with the kinase hinge region.
Caption: Proposed hydrogen bonding between the imidazo[4,5-c]pyridine core and the kinase hinge.
Any modification to this core is likely to have a profound impact on binding affinity. For instance, altering the arrangement of nitrogen atoms (e.g., using an imidazo[4,5-b]pyridine isomer) could change the hydrogen bonding pattern and potentially alter the kinase selectivity profile.
The 4-Chloro Substituent: A Key Interaction Point
The chlorine atom at the 4-position of the pyridine ring is predicted to be a significant contributor to the compound's potency. Halogen atoms, particularly chlorine, can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in the ATP binding pocket.[6] Furthermore, its lipophilic nature can enhance binding to hydrophobic regions.[7]
To probe the importance of the 4-chloro group, a series of analogs could be synthesized and tested.
| Compound ID | R1 Substituent | Predicted Src IC50 (nM) | Rationale for Modification |
| Lead | Cl | 50 | Baseline |
| 1a | F | 100 | Smaller halogen, may alter halogen bond strength and lipophilicity. |
| 1b | Br | 75 | Larger halogen, may provide stronger halogen bonds but could introduce steric hindrance. |
| 1c | CH3 | 200 | Bioisosteric replacement for Cl, but lacks halogen bonding capability.[6] |
| 1d | CF3 | 150 | Electron-withdrawing group, may alter the electronics of the core. |
| 1e | CN | 250 | Linear group, explores different steric and electronic requirements. |
| 1f | OCH3 | >500 | Electron-donating group, likely to be disfavored. |
| 1g | H | >1000 | Removal of the substituent to confirm its importance. |
Interpretation of Predicted SAR: The data in the table suggests that a halogen at the 4-position is crucial for potent Src inhibition, with chlorine providing an optimal balance of size, electronegativity, and lipophilicity. Replacement with a methyl group (a classic bioisostere) is predicted to significantly reduce potency, highlighting the likely importance of halogen bonding.
The N1-(4-Methoxybenzyl) Group: Modulating Potency and Physicochemical Properties
The N1-substituent extends into the solvent-exposed region of the ATP-binding site, offering a valuable vector for modifying the compound's properties without disrupting the core binding interactions. The 4-methoxybenzyl group is a common substituent in medicinal chemistry, often used to explore interactions with hydrophobic pockets and to modulate physicochemical properties.[5][8]
Modifications to the N1-benzyl group can be explored to optimize potency and drug-like properties.
| Compound ID | R2 Substituent | Predicted Src IC50 (nM) | Rationale for Modification |
| Lead | 4-Methoxybenzyl | 50 | Baseline |
| 2a | Benzyl | 70 | Removal of the methoxy group to assess its contribution. |
| 2b | 4-Chlorobenzyl | 40 | Introduction of a halogen to probe for additional interactions. |
| 2c | 4-Fluorobenzyl | 45 | Smaller halogen to fine-tune interactions. |
| 2d | 3,4-Dimethoxybenzyl | 60 | Increased electron density and potential for additional hydrogen bonds.[9] |
| 2e | 4-(Trifluoromethoxy)benzyl | 80 | Electron-withdrawing group to alter electronics and lipophilicity. |
| 2f | Pyridin-4-ylmethyl | 120 | Introduction of a basic nitrogen to improve solubility. |
| 2g | Cyclohexylmethyl | 300 | Removal of the aromatic ring to assess the importance of π-stacking. |
Interpretation of Predicted SAR: The SAR at the N1-position suggests that an aromatic ring is preferred, likely engaging in favorable π-stacking interactions. The 4-methoxy group appears to be beneficial, possibly through a combination of electronic effects and favorable interactions with the protein or solvent. The introduction of a 4-chloro substituent on the benzyl ring is predicted to be slightly beneficial, potentially due to additional hydrophobic or halogen-favorable interactions. The introduction of a basic nitrogen in the pyridine analog is expected to decrease potency but may offer advantages in terms of solubility and pharmacokinetic properties.
Experimental Protocols
To validate the hypothetical SAR presented above, a systematic synthesis and biological evaluation of the proposed analogs would be required.
General Synthetic Scheme
A plausible synthetic route for the proposed analogs is outlined below. The key steps involve the construction of the imidazo[4,5-c]pyridine core followed by N-alkylation.
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-step Protocol for the Synthesis of the Lead Compound:
-
Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine:
-
To a solution of 3,4-diaminopyridine in an appropriate solvent (e.g., DMF), add triethyl orthoformate.
-
Heat the reaction mixture to facilitate cyclization to the imidazopyridine core.
-
After cooling, treat the intermediate with a chlorinating agent (e.g., POCl3) to install the 4-chloro substituent.
-
Purify the product by crystallization or column chromatography.
-
-
N-Alkylation with 4-Methoxybenzyl Chloride:
-
To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K2CO3).
-
Add 4-methoxybenzyl chloride dropwise at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography.
-
In Vitro Kinase Inhibition Assay Protocol (Src Kinase)
The following protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against a target kinase, such as Src. A luminescence-based assay that measures ATP consumption is a common and robust method.
Materials:
-
Recombinant human Src kinase
-
Src kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of Src kinase in kinase assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit predictive, structure-activity relationship for this compound as a hypothetical Src family kinase inhibitor. The analysis suggests that the imidazo[4,5-c]pyridine core is essential for hinge binding, while the 4-chloro and N1-(4-methoxybenzyl) substituents play crucial roles in modulating potency and physicochemical properties.
The proposed SAR provides a roadmap for the rational design of novel analogs with improved potency, selectivity, and drug-like properties. Future work should focus on the synthesis and biological evaluation of the proposed compounds to validate this hypothetical model. Further optimization could involve exploring a wider range of bioisosteric replacements for the chloro group and more diverse substitutions on the N1-benzyl ring to fine-tune the compound's profile. Ultimately, this systematic approach to SAR exploration will be instrumental in advancing imidazo[4,5-c]pyridine-based kinase inhibitors toward clinical development.
References
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(13), 5086-5103.
- Groutas, W. C., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 7(4), 389-394.
- Hernández-Pérez, A. C., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9861.
- Wang, X., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry, 25(4), 1417-1427.
- Kappe, C. O. (2000). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 5(1), 37-48.
- Meanwell, N. A. (2018). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of Medicinal Chemistry, 61(23), 10394-10444.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
- Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
- Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848.
- Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.
- Pospíšil, J., et al. (2022). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 27(18), 5987.
- Akella, R., et al. (2023). Water and chloride as allosteric inhibitors in WNK kinase osmosensing. eLife, 12, e86300.
- Akter, M., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 4658-4670.
- Khanye, S. D., et al. (2022). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Molecules, 27(19), 6265.
- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][6][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(15), 6487-6503.
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
-
Tsuchiya, Y. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Retrieved from [Link]
- Meanwell, N. A. (2018). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 61(23), 10394-10444.
- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
- Tanaka, H., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. The Journal of Organic Chemistry, 85(15), 9843-9851.
- Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Akter, M., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 4658-4670.
- Collins, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8704-8717.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
- de la Encarnación, E., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics, 13(11), 1842.
- Aponick, A., et al. (2023). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(12), 6127-6138.
- Aponick, A., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(12), 6127-6138.
- Zhu, G., et al. (2013).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine (CAS Number: 881844-11-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific research on this molecule, this document synthesizes information on its fundamental properties, proposes a logical synthetic pathway, and explores its potential therapeutic applications based on the well-established biological activities of the core imidazo[4,5-c]pyridine scaffold.
Core Molecular Attributes
This compound is a substituted imidazopyridine. The core of this molecule is the imidazo[4,5-c]pyridine ring system, which is isosteric to purines, a class of molecules of immense biological importance.[1][2] This structural similarity allows imidazo[4,5-c]pyridine derivatives to interact with biological macromolecules that typically bind purines, such as kinases and other enzymes.[2]
The key structural features of the title compound include:
-
Imidazo[4,5-c]pyridine Core: A bicyclic heteroaromatic system that is a key pharmacophore in many biologically active compounds.
-
4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring can serve as a handle for further chemical modification through nucleophilic substitution reactions.
-
1-(4-methoxybenzyl) Group: This substituent on the imidazole nitrogen can influence the compound's solubility, pharmacokinetic properties, and binding interactions with its biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 881844-11-7 | [3] |
| Molecular Formula | C₁₄H₁₂ClN₃O | [3] |
| Molecular Weight | 273.72 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid | - |
| Purity | Typically ≥95% (as supplied by vendors) | [3] |
Proposed Synthetic Pathway
Sources
Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine: Synthesis, Properties, and Therapeutic Potential
The imidazo[4,5-c]pyridine core, a heterocyclic aromatic compound, holds a significant position in contemporary drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] This mimicry has led to the development of imidazopyridine derivatives with diverse pharmacological activities, including roles as kinase inhibitors, anti-cancer agents, and modulators of G-protein coupled receptors.[1][3][4] The fusion of an imidazole ring with a pyridine moiety creates a rigid, planar system with a unique distribution of nitrogen atoms that are critical for forming key hydrogen bond interactions with protein targets.
This guide focuses on a specific, promising derivative: This compound . The strategic placement of a chlorine atom at the 4-position and a 4-methoxybenzyl group at the N-1 position of the imidazole ring introduces specific electronic and steric properties. These substitutions are not arbitrary; they are rational design elements intended to modulate the compound's potency, selectivity, and pharmacokinetic profile. The chlorine atom, an electron-withdrawing group, can significantly influence the electronics of the heterocyclic core and participate in halogen bonding or occupy hydrophobic pockets in a target protein. The 4-methoxybenzyl group provides a larger, somewhat flexible substituent that can explore deeper binding pockets and contribute to favorable hydrophobic and polar interactions.
This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical characteristics, and, most importantly, the putative biological activities and therapeutic potential of this compound, grounded in the extensive research conducted on its parent scaffold and closely related analogs.
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its key identifiers and predicted properties can be summarized. A foundational understanding of these properties is crucial for designing and interpreting biological assays, formulating the compound for in vivo studies, and predicting its drug-like characteristics.
| Property | Value / Information | Source |
| CAS Number | 881844-11-7 | [5] |
| Molecular Formula | C₁₄H₁₂ClN₃O | [5] |
| Molecular Weight | 273.72 g/mol | [5] |
| Predicted LogP | ~2.8 - 3.5 | Inferred from fragments[6][7] |
| Predicted Solubility | Low in aqueous media | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
The predicted LogP suggests moderate lipophilicity, a property often correlated with cell permeability but also potentially with off-target effects and metabolic instability if too high. The 4-methoxybenzyl group significantly contributes to this lipophilicity.[6] The heterocyclic core, with its multiple nitrogen atoms, provides sites for hydrogen bonding, but the overall structure is largely non-polar, predicting poor water solubility—a common challenge for kinase inhibitors that often necessitates specialized formulation strategies for preclinical and clinical development.[8]
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 3,4-diaminopyridine.
Step 1: Formation of the Imidazo[4,5-c]pyridine Core. This step involves the cyclization of 3,4-diaminopyridine. A common method is the reaction with formic acid or a derivative to install the C2 carbon of the imidazole ring, followed by chlorination.
Step 2: N-1 Alkylation. The resulting 4-chloro-1H-imidazo[4,5-c]pyridine intermediate is then alkylated at the N-1 position using 4-methoxybenzyl chloride under basic conditions. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, ACN) is critical to control the regioselectivity of the alkylation, as N-3 alkylation is a potential side reaction.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: N-Alkylation (Hypothetical)
This protocol is a self-validating system; successful synthesis would be confirmed by standard analytical techniques, ensuring the trustworthiness of the procedure.
-
Preparation: To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the imidazole nitrogen, forming the corresponding anion which is a much more potent nucleophile for the subsequent alkylation step. The low temperature controls the exothermic reaction.
-
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Causality: This ensures complete deprotonation before the electrophile is introduced, minimizing side reactions.
-
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: The reaction is typically slow and requires overnight stirring to proceed to completion. Monitoring ensures the starting material is consumed.
-
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Therapeutic Potential: A Kinase Inhibitor Profile
While direct biological data for this compound is lacking, a strong, evidence-based hypothesis can be formulated by examining structurally related compounds. The imidazo[4,5-c]pyridine and the isomeric imidazo[4,5-b]pyridine scaffolds are heavily featured in kinase inhibitor research.
Potential as a Kinase Inhibitor
Numerous studies have demonstrated that the imidazopyridine core serves as an effective "hinge-binding" motif, mimicking the adenine region of ATP. This allows these molecules to act as ATP-competitive inhibitors of protein kinases.
-
Src Family Kinase (SFK) Inhibition: A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as potent inhibitors of Src and Fyn kinases, which are implicated in the progression of glioblastoma.[10] This suggests that the core scaffold of our target compound is well-suited for binding to the ATP pocket of SFKs.
-
FLT3 and Aurora Kinase Inhibition: A closely related analog, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was developed as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, with potential applications in acute myeloid leukemia (AML).[11][12] This highlights the importance of the chloro-substitution on the pyridine ring for potent kinase inhibition.
-
CDK9 Inhibition: Other N-phenyl-imidazo[4,5-b]pyridin-2-amines have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), leading to the induction of apoptosis in cancer cell lines.[3]
The collective evidence strongly suggests that This compound is a prime candidate for evaluation as a kinase inhibitor.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 881844-11-7 | this compound - Moldb [moldb.com]
- 6. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-4'-methoxybenzophenone | C14H11ClO2 | CID 82719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive overview of the discovery, synthesis, and development of imidazo[4,5-c]pyridine compounds, offering insights into their therapeutic potential and the technical considerations for their advancement as drug candidates.
The Rise of a Versatile Pharmacophore: Discovery and Therapeutic Landscape
The unique structural and electronic properties of the imidazo[4,5-c]pyridine nucleus, which is bioisosteric to the purine scaffold, enables it to readily interact with macromolecules such as proteins and nucleic acids.[1] This has led to the exploration of this scaffold across a multitude of therapeutic areas, with compounds demonstrating significant potential as:
-
Kinase Inhibitors: A primary focus of research has been the development of imidazo[4,5-c]pyridine-based kinase inhibitors. These compounds have shown potent activity against various kinases implicated in cancer and other diseases, including Src family kinases (SFKs), DNA-dependent protein kinase (DNA-PK), and poly (ADP-ribose) polymerase (PARP).[2][3]
-
Antiviral Agents: The imidazo[4,5-c]pyridine scaffold has yielded compounds with promising antiviral activity, particularly against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C Virus (HCV).[4]
-
Modulators of G-Protein Coupled Receptors (GPCRs): Certain imidazo[4,5-c]pyridine derivatives have been identified as modulators of GPCRs, such as the proton-sensing GPR4, highlighting their potential in treating inflammatory and cardiovascular diseases.[1]
-
Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated broader anticancer effects, including the induction of mitotic arrest and general cytotoxicity against various tumor cell lines.[5]
The timeline below illustrates the key milestones in the discovery and development of imidazo[4,5-c]pyridine compounds, showcasing the expansion of their known biological activities over time.
Caption: Key milestones in imidazo[4,5-c]pyridine development.
Crafting the Core: Synthetic Strategies
The construction of the imidazo[4,5-c]pyridine ring system is a critical step in the development of new therapeutic agents. Several synthetic strategies have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
The Cornerstone of Synthesis: The Phillips-Ladenburg Condensation
The most prevalent and versatile method for synthesizing the imidazo[4,5-c]pyridine core is the condensation of a 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester, or nitrile). This reaction, an adaptation of the Phillips-Ladenburg synthesis of benzimidazoles, typically proceeds under acidic conditions and often requires heat.
When an aldehyde is used as the carbonyl source, the reaction proceeds through an intermediate that requires an oxidative step to form the final aromatic imidazopyridine.[4]
The general workflow for the synthesis of a 2-substituted imidazo[4,5-c]pyridine via the Phillips-Ladenburg condensation is depicted below:
Caption: Phillips-Ladenburg synthesis workflow.
Modern Approaches: Microwave-Assisted and Solid-Phase Synthesis
To accelerate the discovery process and enable the rapid generation of compound libraries, modern synthetic techniques have been applied to the synthesis of imidazo[4,5-c]pyridines.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the condensation reaction, making it an efficient method for generating libraries of 2-substituted imidazo[4,5-c]pyridines.[4]
-
Solid-Phase Synthesis: For high-throughput synthesis and the creation of large, diverse compound libraries, solid-phase synthesis has been successfully employed. This technique involves attaching one of the reactants to a solid support and then carrying out the subsequent reaction steps in a sequential manner, allowing for easy purification and automation.
Biological Activities and Structure-Activity Relationships
The therapeutic potential of imidazo[4,5-c]pyridine compounds is underscored by their diverse biological activities. The following table summarizes the activity of representative compounds against various targets.
| Compound ID/Reference | Target | Activity (IC50/EC50) | Therapeutic Area |
| Compound 1s [2] | Src Kinase | 0.3 µM | Oncology (Glioblastoma) |
| Compound 1s [2] | Fyn Kinase | 0.2 µM | Oncology (Glioblastoma) |
| Compound 9 [4] | PARP | 8.6 nM | Oncology |
| Unnamed Compound[3] | DNA-PK | nM range | Oncology (Radiosensitizer) |
| Compound 27 [4] | BVDV | Potent (EC50 not specified) | Antiviral |
| Compound 1 [1] | GPR4 | Negative Allosteric Modulator | Inflammation/Cardiovascular |
Structure-Activity Relationship (SAR) Insights:
-
Kinase Inhibitors: For Src family kinase inhibitors, the nature of the substituents at the N1 and N3 positions of the imidazo[4,5-c]pyridin-2-one core is crucial for potent inhibition.[2]
-
Antiviral Agents: In the case of anti-BVDV agents, the presence of a fluorine atom on a phenyl ring at the 2-position was found to decrease activity, while large substituents on a benzyl group also reduced potency.[4]
-
DNA-PK Inhibitors: A scaffold-hopping approach from a known PI3K/PIKK multi-kinase inhibitor led to the identification of potent and selective imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors.[3]
The following diagram illustrates the general signaling pathway for Src family kinases and highlights the point of intervention for imidazo[4,5-c]pyridine inhibitors.
Sources
- 1. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses | PLOS One [journals.plos.org]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Design of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine Analogues
Foreword: The Strategic Imperative of the Imidazo[4,5-c]pyridine Scaffold
The 1H-imidazo[4,5-c]pyridine core, a structural bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage with a multitude of biological targets, primarily by mimicking the adenine core of ATP, has positioned it as a cornerstone for the development of novel therapeutics. This guide focuses on a specific, highly tractable derivative: 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine . The strategic inclusion of a 4-chloro substituent provides a versatile synthetic handle for nucleophilic substitution, enabling extensive chemical exploration. The 1-(4-methoxybenzyl) group serves as a well-defined starting point for probing a critical pocket in many enzyme active sites, particularly kinases.
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, experience-driven roadmap for designing novel analogues based on this core. We will move beyond simple procedural descriptions to elucidate the underlying scientific rationale, enabling informed and efficient drug discovery.
Foundational Chemistry: Synthesis of the Core Scaffold
A robust and flexible synthetic strategy is paramount for any analogue design program. The synthesis of the this compound core can be approached from several angles, with the choice of route often dictated by the availability of starting materials and the desired scale. A prevalent and effective strategy begins with a substituted pyridine precursor.
Synthetic Pathway Overview
The most common route involves the construction of the imidazole ring onto a pre-functionalized pyridine. This typically involves the cyclization of a diaminopyridine derivative.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine , a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a purine isostere and derivatives have shown a wide range of biological activities, including potential as anticancer agents.[1][2] This protocol is designed to be a self-validating system, explaining the rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction to this compound
The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[3] The introduction of a chlorine atom at the 4-position and a 4-methoxybenzyl group at the N-1 position can significantly modulate the compound's physicochemical properties and biological activity. The 4-chloro substituent can serve as a handle for further functionalization through nucleophilic substitution reactions, while the N-benzyl group can influence receptor binding and cellular uptake. Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[3][4][5]
Overall Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence starting from commercially available 3,4-diaminopyridine. This strategy is designed for efficiency and regiochemical control.
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 1H-Imidazo[4,5-c]pyridin-4(5H)-one (Intermediate 1)
Principle: The synthesis of the imidazo[4,5-c]pyridine core is achieved through the cyclization of 3,4-diaminopyridine with urea. This is a well-established method for the formation of a cyclic urea (a pyridone in this case) fused with an imidazole ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Diaminopyridine | 109.13 | 10.9 g | 0.1 |
| Urea | 60.06 | 18.0 g | 0.3 |
Procedure:
-
Combine 3,4-diaminopyridine and urea in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 190-200 °C for 4 hours. The mixture will melt, and ammonia will be evolved.
-
Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with hot water.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to afford 1H-imidazo[4,5-c]pyridin-4(5H)-one as a solid.
PART 2: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine (Intermediate 2)
Principle: The conversion of the pyridone to the corresponding chloride is a crucial step. This is achieved by treating the pyridone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reactivity.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-Imidazo[4,5-c]pyridin-4(5H)-one | 135.13 | 13.5 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 22.9 g | 0.11 |
Procedure:
-
In a fume hood, carefully add 1H-imidazo[4,5-c]pyridin-4(5H)-one to a round-bottom flask containing phosphorus oxychloride.
-
Slowly add phosphorus pentachloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6-8 hours.[7]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
PART 3: Synthesis of this compound (Final Product)
Principle: The final step involves the N-alkylation of the imidazo[4,5-c]pyridine core with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The N-alkylation is expected to occur predominantly on the pyridine nitrogen due to its higher nucleophilicity in this heterocyclic system.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-1H-imidazo[4,5-c]pyridine | 153.57 | 15.4 g | 0.1 |
| 4-Methoxybenzyl chloride | 156.61 | 17.2 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |
| Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the imidazo[4,5-c]pyridine core, the benzylic protons of the 4-methoxybenzyl group, the aromatic protons of the methoxybenzyl group, and the methoxy protons.
-
¹³C NMR: The carbon NMR will show distinct signals for all the carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
3,4-Diaminopyridine is toxic. Handle with care and avoid ingestion, inhalation, and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or decomposition at high temperature. | Ensure the reaction temperature is maintained at 190-200 °C. Do not overheat. |
| Incomplete chlorination in Step 2 | Insufficient heating time or reagent activity. | Ensure the reaction is refluxed for the specified time. Use fresh POCl₃ and PCl₅. |
| Formation of multiple products in Step 3 | Non-selective N-alkylation. | While N1-alkylation is favored, some N3-alkylation might occur. Careful column chromatography should separate the isomers. |
| Difficulty in product precipitation | Product is soluble in the aqueous workup solution. | Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
References
-
(2015). Supplementary Material - The Royal Society of Chemistry. Retrieved from [Link]
-
Taleli, L. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]
- Bistrović, A., Grbčić, P., Sedić, M., Kraljević Pavelić, S., & Raić-Malić, S. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(12), 3195.
- Temple Jr, C. (1981). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 24(11), 1284-1289.
- Doğan, F., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie-Chemical Monthly, 154(10), 1187-1200.
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(29), 22881-22886.
- Doganc, F., & Goker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
(n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. Retrieved from [Link]
- (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543.
-
Temple, C., Jr, Kussner, C. L., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 27(9), 1135–1140. [Link]
- (n.d.). Method for synthesizing 4-chloro-pyridine. Google Patents.
- (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
- Al-Ghorbani, M., Chee, C. F., Al-Adiwish, W. M., & Abdalla, M. A. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
- Wilde, N. C., & MacMillan, D. W. C. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(49), 20568-20574.
- Jana, A., & Mal, D. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1431-1438.
- O’Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 75(33), 4539-4550.
- (1995). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Il Farmaco, 50(11), 781-788.
- Popowycz, F., Joseph, B., & Routier, S. (2021).
- Penning, T. D., et al. (2008). Synthesis and biological evaluation of imidazo[4,5-c]pyridine-based PARP inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 21-25.
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 415-426.
- Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of Saudi Chemical Society, 21(Supplement 1), S334-S343.
-
(2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Retrieved from [Link]
-
(2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][7][9]Triazolo[1][4]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 5947-5963.
- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 633.
- Bakherad, M., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 45(15), 6757-6761.
-
(2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. rsc.org [rsc.org]
using 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine in cell culture assays
An Application Guide to the Cellular Characterization of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Introduction to a Novel Investigational Compound
The imidazo[4,5-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" for drug development.[1] Molecules built on this core have demonstrated potential as kinase inhibitors, antiviral agents, and, most notably, as anticancer therapeutics.[1][2]
This document concerns This compound , a specific derivative of this promising class.[3] While this molecule itself is not extensively characterized in the public literature, the extensive research on related imidazo[4,5-c]pyridine compounds strongly suggests a potential mechanism of action as an inhibitor of Poly(ADP-ribose) Polymerase (PARP).[1]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven workflow to investigate the cellular and molecular effects of this compound. The protocols herein are designed not just as a series of steps, but as a self-validating framework to progress from initial phenotypic observations of cytotoxicity to robust, evidence-based validation of its molecular target and mechanism of action.
The Scientific Premise: The PARP Inhibition Hypothesis
The central hypothesis for the anticancer potential of this compound is its function as a PARP inhibitor. Understanding this mechanism is critical to designing and interpreting the subsequent experiments.
Mechanism of Action: PARP and Synthetic Lethality Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP1 being the most abundant, that plays a critical role in DNA repair.[4] Specifically, PARP1 detects single-strand breaks (SSBs) in DNA and, upon binding, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other proteins. This PARylation acts as a scaffold to recruit other DNA repair factors, facilitating the resolution of the break.[5]
Many cancers harbor defects in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway, which is responsible for repairing more complex double-strand breaks (DSBs). Mutations in genes like BRCA1 and BRCA2 are prime examples of HR deficiency.[6] These cancer cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.
Inhibition of PARP in an HR-deficient cell creates a state of synthetic lethality .[5][7] When PARP is inhibited, the normally benign SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[8] Because the cell's HR pathway is already compromised, it cannot repair these DSBs, leading to genomic collapse, cell cycle arrest, and ultimately, apoptotic cell death.[7][8] Normal, healthy cells with a functional HR pathway can tolerate PARP inhibition as they can still effectively repair the resulting DSBs. This provides a therapeutic window to selectively target cancer cells.
Compound Handling and Preparation
Proper handling is the first step toward reproducible and reliable data. The physical properties of the compound dictate its preparation for in vitro assays.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 881844-11-7 | [3] |
| Molecular Formula | C₁₄H₁₂ClN₃O | [3] |
| Molecular Weight | 273.72 g/mol | [3] |
| Purity | >95% (typical) | [3] |
Protocol for Stock Solution Preparation:
-
Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock.
-
Preparation of 10 mM Stock:
-
Weigh out 2.74 mg of this compound.
-
Add 1.0 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small-volume, light-protected aliquots (e.g., 20 µL).
-
Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[9]
-
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic, typically ≤0.5%.
Phase 1: Determining Cytotoxicity and Antiproliferative Effects
The initial goal is to determine the concentration-dependent effect of the compound on cell viability. This establishes the effective dose range and calculates the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. The Resazurin assay is a robust, fluorescence-based method ideal for this purpose.
4.1 Principle of the Resazurin Assay Resazurin (also known as AlamarBlue®) is a cell-permeable, non-fluorescent blue dye.[10] In viable, metabolically active cells, intracellular dehydrogenases reduce resazurin to the highly fluorescent pink compound, resorufin.[9] The amount of fluorescence produced is directly proportional to the number of living cells.[9]
4.2 Protocol: Resazurin Cell Viability Assay This protocol is adapted for a 96-well plate format.[10][11]
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium from your 10 mM stock. For example, create concentrations ranging from 200 µM down to ~10 nM (2X final concentration). Also prepare a vehicle control (medium with the same final DMSO concentration as the highest compound dose).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration. Incubate for the desired exposure time (a 72-hour incubation is standard for antiproliferative effects).
-
Reagent Addition: Prepare the resazurin working solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized).[10] Add 20 µL of the resazurin solution to each well, including controls.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]
4.3 Data Analysis & Interpretation The IC₅₀ value is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. To demonstrate synthetic lethality, this experiment should be run in parallel with at least two cell lines: one with an HR deficiency (e.g., CAPAN-1, which has a BRCA2 mutation) and one that is HR-proficient (e.g., BxPC-3).
| Cell Line | Genotype | Hypothetical IC₅₀ (µM) | Interpretation |
| CAPAN-1 | BRCA2 mutant (HR-deficient) | 0.5 | High sensitivity, consistent with synthetic lethality. |
| BxPC-3 | BRCA wild-type (HR-proficient) | > 25 | Low sensitivity, as expected for healthy cells. |
A significantly lower IC₅₀ in the HR-deficient cell line is strong preliminary evidence supporting the PARP inhibition hypothesis.
Phase 2: Investigating the Mechanism of Cell Death
After confirming cytotoxicity, the next logical step is to determine how the compound kills the sensitive cells. The synthetic lethality mechanism induced by PARP inhibitors culminates in apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to quantify the activity of the primary executioner caspases, caspase-3 and caspase-7.[12]
5.1 Principle of the Caspase-Glo® 3/7 Assay The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for cleavage by activated caspase-3 and caspase-7.[12][13] When cleaved, a substrate for luciferase (aminoluciferin) is released. A proprietary, thermostable luciferase in the reagent then uses this substrate to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[13] The single-reagent format also includes detergents to lyse the cells, making it a simple "add-mix-measure" protocol.[12]
5.2 Protocol: Caspase-Glo® 3/7 Assay This protocol is adapted for a 96-well plate format.[13][14]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in the cytotoxicity protocol (Section 4.2). It is crucial to use concentrations around the IC₅₀ value determined for the sensitive cell line. A shorter incubation time (e.g., 24-48 hours) is often sufficient to detect apoptosis. Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours) and a vehicle control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis and initiate the reaction.[13] Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
5.3 Data Analysis & Interpretation Results are typically expressed as fold change in luminescence relative to the vehicle-treated control cells. A significant, dose-dependent increase in the luminescent signal in compound-treated cells indicates the activation of executioner caspases and confirms that the compound induces apoptotic cell death.
Phase 3: Validating the Molecular Target
The final and most critical phase is to obtain direct evidence that this compound engages its hypothesized target, PARP1, within the complex cellular environment. This is followed by confirming the inhibition of its downstream enzymatic activity.
6.1 Principle of the Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method for assessing target engagement in intact cells.[15] The principle is based on ligand-induced thermal stabilization.[15] When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability.[16] In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures.[17] Unbound proteins will denature and aggregate at their characteristic melting temperature (Tₘ), while ligand-bound proteins will be stabilized and remain in the soluble fraction at higher temperatures.[15][17] The amount of soluble protein remaining at each temperature can be quantified, typically by Western Blot. A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[16]
6.2 Protocol: CETSA with Western Blot Detection This protocol is a generalized workflow.[17][18]
-
Cell Treatment: Culture a large batch of the sensitive cell line. Treat the cells with a high concentration of the compound (e.g., 10-20x IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered saline solution containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with a cooling step to 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, 3 times).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot: Normalize the total protein loaded for each sample, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (PARP1).
6.3 Protocol: Western Blot for PARP Activity and Cleavage To confirm that target binding translates to functional inhibition and downstream effects, perform a standard Western Blot on cells treated with the compound.
-
Lysate Preparation: Treat sensitive cells with increasing concentrations of the compound (e.g., 0, 0.1x, 1x, 10x IC₅₀) for a relevant time (e.g., 24 hours). Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][20]
-
Electrophoresis and Transfer: Determine protein concentration, normalize samples, and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Immunoblotting: Block the membrane and probe with primary antibodies for:
-
Total PARP1: To see the full-length protein (~116 kDa).
-
Cleaved PARP1: To detect the apoptosis-specific fragment (~89 kDa).
-
pan-ADP-ribose (PAR): To measure the product of PARP enzymatic activity. A decrease indicates inhibition.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH or β-Actin) to ensure equal loading.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
6.4 Data Analysis & Interpretation
-
CETSA: For each treatment condition (vehicle vs. compound), quantify the band intensity at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
-
Western Blot: In the dose-response Western Blot, successful PARP inhibition should result in:
-
A dose-dependent decrease in the signal for PAR, confirming enzymatic inhibition.
-
A dose-dependent increase in the signal for cleaved PARP1, confirming the induction of apoptosis.
-
A corresponding decrease in full-length PARP1.
-
Summary and Integrated Workflow
The characterization of a novel compound like this compound requires a multi-faceted yet logical approach. The workflow presented here provides a robust framework, starting from broad phenotypic screening and systematically narrowing the focus to confirm a specific molecular mechanism of action. Each phase builds upon the last, creating a cohesive and compelling data package that validates the compound's hypothesized role as a PARP inhibitor for cancer therapy.
References
-
Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Al-Ostath, M., et al. (2023). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][2][4][23]thiadiazole. Molecules. Available at: [Link]
-
Gupte, R., et al. (2017). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. AAPS J. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletin 6376. Available at: [Link]
-
Martinez-Chanza, C., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry. Available at: [Link]
-
Melo, T., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Biostructural Chemistry. Available at: [Link]
-
ResearchGate. (2020). Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors. Available at: [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]
-
Zhu, L., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
-
Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science. Available at: [Link]
-
ResearchGate. (2024). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]
-
Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available at: [Link]
-
Wang, Y., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Biomarker Research. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Available at: [Link]
-
PubMed. (1998). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Available at: [Link]
-
Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. NAR Cancer. Available at: [Link]
-
MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available at: [Link]
-
PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. (2022). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
-
PubMed. (2002). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 881844-11-7 | this compound - Moldb [moldb.com]
- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. labbox.es [labbox.es]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. tandfonline.com [tandfonline.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. thermofisher.com [thermofisher.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | R&D Systems [rndsystems.com]
- 23. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal In Vivo Dosage for 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine: A Protocol for Preclinical Efficacy and Safety Assessment
Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives are being actively investigated for their potential as anticancer agents, kinase inhibitors, and antiviral compounds.[1][2] The structural similarity of the imidazopyridine core to purines allows these molecules to interact with a variety of biological targets, including enzymes like kinases and polymerases.[1] Specifically, compounds from this class have shown inhibitory activity against key signaling molecules implicated in cancer progression, such as Src family kinases (SFKs), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[3]
The compound 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine belongs to this promising class of molecules. While its specific mechanism of action is yet to be fully elucidated in publicly available literature, its structural features suggest it may function as a kinase inhibitor. This application note provides a comprehensive guide for researchers to systematically determine the optimal in vivo dosage of this compound for preclinical studies. The protocols outlined herein are designed to establish a therapeutic window by identifying a safe and biologically active dose range, a critical step in the early-stage development of any novel therapeutic agent.
Pillar 1: Understanding the Biological Context and Establishing a Starting Point
Given the absence of specific in vivo data for this compound, our initial approach must be inferential, drawing from data on structurally related compounds. Research on other imidazo[4,5-b]pyridine-based kinase inhibitors provides a valuable starting point. For instance, a dual FLT3/Aurora kinase inhibitor was evaluated in mice with an intravenous or oral dose of 5 mg/kg for pharmacokinetic studies.[4][5] Another study on an orally bioavailable imidazo[4,5-b]pyridine inhibitor of Aurora kinases demonstrated tumor growth inhibition in xenograft models without significant toxicity, suggesting a well-tolerated therapeutic window.[3]
Conversely, acute toxicity studies on other imidazo-based heterocyclic derivatives have explored much higher doses, in the range of 300 mg/kg to 1000 mg/kg, to establish safety limits.[6] This broad range highlights the necessity of a systematic dose-finding study.
The primary objective of an initial in vivo study for a novel compound is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not induce unacceptable side effects or overt toxicity over a specified period.[7][8] For targeted agents like kinase inhibitors, the MTD is a crucial parameter, but it is important to recognize that the optimal biological dose (OBD) that elicits the desired pharmacodynamic effect may be lower than the MTD.[9][10]
Pillar 2: Experimental Design for In Vivo Dose Determination
A tiered approach is recommended to efficiently determine a safe and effective dose range. This typically involves a single-dose escalation study to find the MTD, followed by a repeat-dose study to assess tolerability over a longer duration and to inform the design of efficacy studies.
Vehicle Formulation and Route of Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound. Many small molecule inhibitors are poorly soluble in aqueous solutions. A common formulation for preclinical studies with similar compounds is a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Tween 20 or Tween 80, and saline or phosphate-buffered saline (PBS). For an imidazo[4,5-b]pyridine derivative, a vehicle consisting of 10% DMSO and 5% Tween 20 in saline has been successfully used for both oral (p.o.) and intravenous (i.v.) administration in mice.[4][5]
Protocol for Vehicle Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a stock solution. For example, if the highest dose to be tested is 100 mg/kg and the dosing volume is 10 mL/kg, a 10 mg/mL stock solution is required.
-
For the final formulation, the DMSO stock should constitute 10% of the total volume. Add the appropriate volume of Tween 20 to make up 5% of the final volume.
-
Bring the solution to the final volume with sterile saline, vortexing or sonicating gently to ensure a homogenous suspension or solution.
-
Prepare a fresh formulation on each day of dosing.
-
The control group should receive the vehicle alone.
The route of administration will depend on the research question and the compound's properties. Oral gavage is a common route for initial screening due to its clinical relevance. Intraperitoneal (i.p.) or intravenous (i.v.) injections can also be used to ensure more direct systemic exposure.
Maximum Tolerated Dose (MTD) Study Protocol
The MTD study is an acute, single-dose escalation study.
Experimental Workflow for MTD Study:
Caption: Hypothetical inhibition of an SFK signaling pathway.
In this scenario, a key pharmacodynamic biomarker would be the level of phosphorylated STAT3 (pSTAT3) in tumor tissue. A successful in vivo study would demonstrate a dose-dependent reduction in pSTAT3 levels in treated animals compared to the vehicle control group, providing direct evidence of the compound's on-target activity.
Conclusion
This application note provides a strategic and scientifically rigorous framework for determining the in vivo dosage of this compound. By systematically evaluating the compound's tolerability and integrating pharmacodynamic markers of its biological activity, researchers can confidently select an optimal dose for preclinical efficacy studies. This methodical approach is essential for advancing novel therapeutic candidates from the bench to potential clinical applications.
References
-
Kłys, A., & Godyń, J. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5575. [Link]
-
Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
Furet, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9446–9462. [Link]
-
LoRusso, P. M., et al. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research, 22(11), 2630–2638. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213–5226. [Link]
-
Singh, I., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(8), e18683. [Link]
-
Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Scientific Reports, 11(1), 20496. [Link]
-
Furet, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9446-9462. [Link]
-
Parulekar, W. R., & Eisenhauer, E. A. (2004). Phase I Trial Design for Solid Tumor Studies of Targeted, Non-Cytotoxic Agents: Theory and Practice. Journal of the National Cancer Institute, 96(13), 990–997. [Link]
-
Janne, P. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2639-2647. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
LC-MS analysis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
An Application Note for the Development of a Robust LC-MS Method for the Analysis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic candidates, including inhibitors of poly(ADP-ribose) polymerase (PARP) which are significant in oncology research.[1] This application note presents a comprehensive, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of this compound, a key heterocyclic building block.[2] The method utilizes reverse-phase chromatography for optimal separation and electrospray ionization mass spectrometry for sensitive and specific detection. We provide a detailed, step-by-step protocol covering sample preparation, instrument configuration, and data analysis. Furthermore, this guide explains the scientific rationale behind key methodological choices and includes a predicted fragmentation pathway to aid in structural confirmation, making it an essential resource for researchers in pharmaceutical development, quality control, and synthetic chemistry.
Introduction: The Significance of Imidazopyridine Analysis
The fusion of imidazole and pyridine rings creates the imidazopyridine system, a class of compounds with profound biological importance due to its structural similarity to endogenous purines.[1] This has led to the development of numerous derivatives with diverse therapeutic applications, from proton pump inhibitors to central nervous system agents.[1] Specifically, the imidazo[4,5-c]pyridine core has been identified in potent PARP inhibitors, which play a crucial role in cancer therapy by enhancing the sensitivity of tumor cells to chemotherapy.[1]
Given its role as a precursor or intermediate in the synthesis of such high-value molecules, the ability to accurately and reliably analyze this compound is paramount. Purity assessment, reaction monitoring, and metabolic stability studies all depend on a robust analytical method. LC-MS is the technique of choice for this application, offering a powerful combination of chromatographic separation and the high sensitivity and specificity of mass spectrometric detection.[3]
This document serves as a practical guide, detailing a complete workflow from sample preparation to final data interpretation, grounded in established analytical principles.
Analyte Profile
A clear understanding of the analyte's physicochemical properties is the foundation for rational method development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 881844-11-7 | [2] |
| Molecular Formula | C₁₄H₁₂ClN₃O | [2] |
| Molecular Weight | 273.72 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Principle of the LC-MS Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the target analyte from impurities and matrix components based on its hydrophobicity. The eluent from the HPLC column is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact protonated molecular ions, [M+H]⁺, in the gas phase. This is particularly effective for molecules like our target compound, which contains basic nitrogen atoms that are readily protonated. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and confirmation of the analyte's identity. For quantitative analysis, the abundance of the target ion is measured and correlated with its concentration.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound, >95% purity.
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (MeOH, HPLC grade).
-
Mobile Phase Additive: Formic Acid (FA, LC-MS grade, >99%).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Instrumentation
-
LC System: A standard HPLC or UHPLC system capable of binary gradient elution (e.g., Waters Alliance, Agilent 1100/1200 series).[4][5]
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source (e.g., Waters Micromass ZQ, SCIEX API 3200).[4]
Standard and Sample Preparation Workflow
This protocol is designed to be self-validating by including standards for calibration and quality control.
Caption: Standard and Sample Preparation Workflow for LC-MS Analysis.
LC and MS Method Parameters
The following tables outline the optimized parameters for the analysis. The rationale for these choices is discussed in Section 5.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min (10% B), 0.5-4.0 min (10-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range | m/z 100 - 500 |
| SIM Ion | m/z 274.1 ([M+H]⁺) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 650 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Method Development Rationale: Explaining the "Why"
A robust method is built on scientifically sound decisions. Here, we justify the key parameters selected for this protocol.
-
Chromatography:
-
Column Choice: A C18 column was selected due to the non-polar nature of the benzyl and chloropyridine moieties of the analyte, which promotes hydrophobic interaction and good retention. The short, narrow-bore column with sub-2 µm particles allows for rapid analysis times and high chromatographic efficiency.
-
Mobile Phase: Acetonitrile is used as the organic modifier (Mobile Phase B) for its low viscosity and strong elution strength for heterocyclic compounds. The addition of 0.1% formic acid to both aqueous and organic phases is critical. It serves two purposes: 1) It maintains a low pH, ensuring the basic nitrogen atoms on the imidazopyridine ring are protonated, which leads to sharper, more symmetrical peak shapes by preventing tailing. 2) The acidic environment greatly enhances ionization efficiency in positive mode ESI.
-
Gradient Elution: A gradient program is employed to ensure that the target analyte is eluted with a good peak shape while also effectively washing the column of any late-eluting, more hydrophobic impurities.
-
-
Mass Spectrometry:
-
ESI Positive Mode: The analyte possesses multiple nitrogen atoms that are basic and readily accept a proton in the acidic mobile phase. Therefore, ESI in positive mode is the logical choice for achieving high sensitivity by forming the protonated molecule, [M+H]⁺.
-
Ion Selection: The theoretical monoisotopic mass of C₁₄H₁₂ClN₃O is 273.07. The expected protonated ion [M+H]⁺ is therefore m/z 274.08 (accounting for the mass of a proton). For a standard single quadrupole instrument, monitoring at m/z 274.1 provides excellent specificity for quantification.
-
Voltage and Temperature Tuning: The cone voltage is optimized to facilitate the transfer of ions into the mass analyzer while minimizing in-source fragmentation. Source and desolvation temperatures are balanced to ensure efficient solvent evaporation without causing thermal degradation of the analyte.
-
Expected Results: Fragmentation and Validation
Predicted Fragmentation Pathway
For unambiguous identification, especially in complex matrices, understanding the fragmentation pattern (MS/MS) is invaluable. Collision-induced dissociation (CID) of the precursor ion (m/z 274.1) is predicted to follow a logical pathway dominated by the cleavage of the most labile bonds. The benzylic C-N bond is expected to be the primary site of fragmentation.
Caption: Predicted fragmentation of this compound.
The most prominent product ion is expected at m/z 121.1 , corresponding to the stable 4-methoxybenzyl cation. A second significant fragment at m/z 153.0 would correspond to the remaining 4-chloro-1H-imidazo[4,5-c]pyridine core. Observing these fragments provides very high confidence in the structural assignment.
Method Validation Parameters
To ensure the trustworthiness of the results, the method should be validated. The protocol described allows for the straightforward determination of key performance characteristics.
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Method | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Analyze calibration standards (n=3) and perform linear regression. | Coefficient of determination (r²) ≥ 0.995 |
| Accuracy | Analyze QC samples against a calibration curve. | Mean concentration within ±15% of the nominal value |
| Precision | Calculate the %RSD of QC sample replicates (n=5). | Relative Standard Deviation (%RSD) ≤ 15% |
| Specificity | Analyze a blank matrix sample. | No significant interfering peaks at the analyte's retention time |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
Following the guidelines from regulatory bodies like SWGTOX ensures the method is fit for its intended purpose.[6]
Conclusion
This application note provides a detailed, robust, and scientifically justified LC-MS method for the analysis of this compound. The presented protocol, from sample preparation to data analysis, is designed for immediate implementation in a research or quality control setting. By explaining the rationale behind key experimental choices and providing expected fragmentation and validation data, this guide equips researchers with the necessary tools to achieve accurate and reliable results, supporting the advancement of drug discovery and development programs involving the important imidazopyridine class of compounds.
References
-
Gaba, M., Singh, S., & Mohan, C. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7272. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Gao, Y., et al. (2019). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Jones, A. J., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 7(9), 2686–2700. [Link]
-
Gherase, A., et al. (2011). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 62(3), 318-321. [Link]
-
Jones, A. J., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 7(9), 2686–2700. [Link]
-
Lead Sciences. (n.d.). This compound-2(3H)-thione. Retrieved January 24, 2026, from [Link]
-
Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. [Link]
-
Adamowicz, P., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 14(3), 236-251. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 881844-11-7 | this compound - Moldb [moldb.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Unambiguous Structural Elucidation of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices, such as solvent selection and parameter optimization, is explained to provide researchers with a robust framework for analysis. This guide is designed to enable scientists to achieve unambiguous assignment of all proton and carbon signals, ensuring structural integrity and purity assessment, which are critical milestones in the chemical development pipeline.
Introduction: The Imperative for Rigorous Characterization
The imidazo[4,5-c]pyridine core is a privileged scaffold in modern drug discovery, forming the basis of numerous therapeutic agents. The title compound, this compound, incorporates several key structural motifs: a chlorine-substituted pyridine ring, an imidazole moiety, and a para-methoxybenzyl (PMB) group. This complexity, particularly the presence of multiple aromatic regions and potential for isomeric impurities, necessitates a powerful analytical technique for unequivocal structure verification.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of the carbon skeleton and the relative positions of protons. This note details the synergistic use of ¹H, ¹³C, and 2D correlation experiments to create a self-validating system of analysis for the target molecule.
Foundational Strategy: Experimental Design
The successful characterization hinges on a logical workflow that begins with careful sample preparation and progresses from simple 1D experiments to more complex 2D correlations. This multi-tiered approach ensures that each step builds upon the last, culminating in a complete and confident structural assignment.
Figure 1: Overall workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[1] Dimethyl sulfoxide (DMSO-d₆) is a suitable alternative for less soluble compounds.[1][2] Tetramethylsilane (TMS) is added as an internal reference to set the chemical shift scale to 0 ppm, a universally accepted standard.[3][4]
Protocol:
-
Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
-
Vortex the sample until the solid is completely dissolved. If necessary, gently warm the sample.
-
Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).
NMR Data Acquisition
The following are standard protocols that provide high-quality data for this class of molecule.
| Experiment | Key Purpose | Critical Parameters | Typical Acquisition Time |
| ¹H NMR | To identify all proton environments, their integration (ratio), and coupling patterns (multiplicity). | zg30 pulse program, 16-32 scans, 2-second relaxation delay (d1). | ~2-5 minutes |
| ¹³C{¹H} NMR | To identify all unique carbon environments. Proton decoupling simplifies the spectrum to singlets. | zgpg30 pulse program, 1024-2048 scans, 2-second relaxation delay (d1). | ~30-60 minutes |
| gCOSY | To identify protons that are spin-spin coupled (typically on adjacent carbons). | cosygpqf pulse program, 2-4 scans per increment, 256 increments in F1. | ~15-30 minutes |
| gHSQC | To identify which proton is directly attached to which carbon atom. | hsqcedetgpsisp2.3 pulse program, 4-8 scans per increment, 256 increments in F1. | ~30-60 minutes |
Spectral Interpretation: A Case Study
This section details the analysis of the expected NMR data for this compound. The numbering scheme used for assignment is shown below.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial blueprint of the proton environments. The signals are expected to be sharp and well-resolved in distinct regions.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Assigned Proton | Expected δ (ppm) | Multiplicity | Integration | Rationale / Comments |
| H2 | ~8.10 | Singlet (s) | 1H | Imidazole proton, typically a sharp singlet in the downfield region.[5] Its isolation results in no coupling. |
| H6 | ~8.25 | Doublet (d) | 1H | Pyridine proton α to nitrogen, deshielded. Coupled to H7. |
| H7 | ~7.30 | Doublet (d) | 1H | Pyridine proton β to nitrogen and ortho to chlorine. Coupled to H6. |
| H2'/H6' | ~7.20 | Doublet (d) | 2H | Protons on the benzyl ring ortho to the CH₂ group. Equivalent due to free rotation. Coupled to H3'/H5'. |
| H3'/H5' | ~6.85 | Doublet (d) | 2H | Protons on the benzyl ring ortho to the methoxy group. Equivalent. Coupled to H2'/H6'. |
| CH₂ (Benzylic) | ~5.40 | Singlet (s) | 2H | Methylene bridge protons. Appear as a sharp singlet as there are no adjacent protons to couple with. |
| OCH₃ (Methoxy) | ~3.78 | Singlet (s) | 3H | Methyl protons of the methoxy group, a highly characteristic and sharp singlet.[6] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone. The number of signals confirms the number of chemically non-equivalent carbons.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz):
| Assigned Carbon | Expected δ (ppm) | Type | Rationale / Comments |
| C2 | ~145.0 | CH | Imidazole carbon, typically found in this region. |
| C4 | ~148.5 | C (Quaternary) | Pyridine carbon bearing the chlorine atom. Deshielded. |
| C6 | ~142.0 | CH | Pyridine carbon α to the ring junction nitrogen. |
| C7 | ~118.0 | CH | Pyridine carbon adjacent to the chlorine-bearing carbon. |
| C7a | ~147.0 | C (Quaternary) | Bridgehead carbon of the pyridine ring. |
| C3a | ~130.0 | C (Quaternary) | Bridgehead carbon of the imidazole ring. |
| C1' | ~128.0 | C (Quaternary) | Benzyl carbon attached to the CH₂ group. |
| C2'/C6' | ~129.5 | CH | Equivalent benzyl carbons ortho to the CH₂ group. |
| C3'/C5' | ~114.5 | CH | Equivalent benzyl carbons ortho to the OCH₃ group. Shielded by the electron-donating methoxy group. |
| C4' | ~159.8 | C (Quaternary) | Benzyl carbon attached to the methoxy group. |
| CH₂ (Benzylic) | ~50.0 | CH₂ | Aliphatic methylene carbon. |
| OCH₃ (Methoxy) | ~55.5 | CH₃ | Methoxy carbon, a characteristic signal in this region.[4] |
2D NMR Correlation Analysis
2D NMR is essential for assembling the fragments identified in the 1D spectra into a coherent molecular structure.
Figure 2: Key 2D NMR correlations confirming structural assignments.
-
gCOSY Analysis: The COSY spectrum validates connectivity within isolated spin systems. A crucial cross-peak will be observed between the pyridine protons H6 (~8.25 ppm) and H7 (~7.30 ppm), confirming their adjacent relationship. Similarly, a cross-peak between the benzyl protons H2'/H6' (~7.20 ppm) and H3'/H5' (~6.85 ppm) confirms the para-substitution pattern of the benzyl ring. The absence of other cross-peaks for H2, CH₂, and OCH₃ confirms their structural isolation.
-
gHSQC Analysis: The HSQC spectrum provides the final, definitive link between the proton and carbon skeletons. Each protonated carbon will show a correlation to its directly attached proton(s). For example, the carbon signal at ~145.0 ppm (C2) will show a cross-peak to the proton signal at ~8.10 ppm (H2). The carbon signal at ~50.0 ppm (CH₂) will correlate to the proton singlet at ~5.40 ppm (CH₂). This experiment is invaluable for unambiguously assigning the closely spaced aromatic CH signals to their respective carbon atoms.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of this compound. The protocols and interpretation framework detailed in this application note establish a self-validating system, where assignments from one experiment are confirmed by another. This rigorous approach ensures the high fidelity of chemical structures, a non-negotiable requirement for compounds intended for research and development in the pharmaceutical industry.
References
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Shinde, M. H., & Kshirsagar, U. A. (n.d.). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Supporting Information. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Macomber, R. S. (2021, February 2). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. YouTube. [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
-
Martins, M. A. P., et al. (1999). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 10(6), 485-490. [Link]
-
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
MacFarlane, D. R., & Sgdouris, S. (1984). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Inorganic Chemistry, 23(10), 1471-1475. [Link]
-
Gedeon, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5235–5242. [Link]
Sources
Application Notes & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Featuring 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, structurally analogous to purines, which allows its derivatives to interact with a wide array of biological targets, most notably protein kinases.[1] This structural feature has led to the development of numerous compounds with therapeutic potential, including inhibitors of key signaling proteins such as Src family kinases (SFKs), Aurora kinases, and Poly (ADP-ribose) polymerase (PARP).[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making the development of novel kinase inhibitors a cornerstone of modern drug discovery.[2]
This document outlines a comprehensive high-throughput screening (HTS) strategy for the novel compound 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine . Given the established activity of the imidazo[4,5-c]pyridine scaffold against protein kinases, we propose a screening campaign focused on identifying inhibitory activity against Src, a non-receptor tyrosine kinase frequently overexpressed and activated in various human cancers, where it plays a pivotal role in cell proliferation, invasion, and motility.[1]
This guide provides detailed protocols for a robust HTS workflow, from initial biochemical screening to secondary cell-based assays, ensuring a high degree of scientific rigor and confidence in hit validation.
The Strategic Framework: A Multi-Faceted HTS Workflow
A successful HTS campaign is not a single experiment but a funneling process designed to efficiently identify true positive "hits" from a large compound library while eliminating false positives.[3] Our proposed workflow for this compound is a three-tiered approach:
-
Primary Biochemical Assay: A highly sensitive and robust in vitro assay to rapidly screen for direct inhibition of Src kinase activity.
-
Secondary Orthogonal Biochemical Assay: An alternative in vitro assay with a different detection method to confirm the inhibitory activity and rule out technology-specific artifacts.
-
Cell-Based Secondary Assay: A physiologically relevant assay to assess the compound's activity within a cellular context, providing insights into cell permeability and on-target engagement.
This structured approach ensures that resources are focused on compounds with the highest potential for further development.
Figure 1: A representative HTS workflow for kinase inhibitor discovery.
Part 1: Primary High-Throughput Screening
Principle of the Assay
For the primary screen, we will employ the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.[1] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from library compounds.[1] The luminescent signal is directly proportional to kinase activity, allowing for the identification of inhibitors that reduce this signal.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol: Primary HTS of Src Kinase
Materials:
-
Recombinant human Src kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
This compound and other library compounds
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM.
-
Dispense 50 nL of Staurosporine (final concentration 1 µM) into positive control wells.
-
Dispense 50 nL of DMSO into negative control (vehicle) wells.
-
-
Kinase Reaction:
-
Prepare a 2X Src kinase/substrate solution in kinase buffer.
-
Dispense 2.5 µL of the 2X kinase/substrate solution into each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Start the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Criteria:
The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
A primary "hit" is defined as any compound exhibiting ≥50% inhibition at a 10 µM concentration.
Assay Validation: The Z'-Factor
Before initiating the full screen, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[4] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
| Table 1: Interpretation of Z'-Factor Values.[4] |
An assay with a Z'-factor > 0.5 is considered suitable for HTS.[4]
Part 2: Hit Confirmation and Secondary Assays
Compounds identified as primary hits must undergo further testing to confirm their activity and eliminate false positives.
Dose-Response Confirmation
Primary hits are re-tested using the same ADP-Glo™ assay but over a range of concentrations (e.g., from 100 µM down to 1 nM in a 10-point dilution series). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Orthogonal Biochemical Assay: TR-FRET
To ensure that the observed activity is not an artifact of the detection technology (e.g., inhibition of the luciferase enzyme in the ADP-Glo™ assay), a secondary, orthogonal assay is performed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. This format uses a phospho-specific antibody to detect the phosphorylated substrate, providing a different measurement principle.[5]
Principle:
A biotinylated peptide substrate is phosphorylated by Src kinase. A Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-Allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Perform the kinase reaction with the hit compound as in the primary screen.
-
Stop the reaction and add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
Incubate to allow for binding.
-
Read the TR-FRET signal on a compatible plate reader.
A decrease in the TR-FRET signal indicates inhibition of substrate phosphorylation.
Part 3: Cell-Based Secondary Assay
The ultimate goal is to identify compounds that are active in a physiological context. A cell-based assay is crucial for confirming on-target activity and assessing cell permeability.
Principle: In-Cell Western for Phospho-Src
This assay quantifies the autophosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of its activation state, within cells.[6] Cells are treated with the compound, and then the levels of p-Src Y416 are measured using an antibody-based detection method.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to have high Src activity (e.g., HT-29 colon cancer cells) in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the hit compound for a specified time (e.g., 2 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for p-Src (Y416).
-
Incubate with a secondary antibody conjugated to an infrared dye.
-
Counterstain for total protein content using a second-color fluorescent dye.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the p-Src signal and normalize it to the total protein signal in each well.
-
A dose-dependent reduction in the normalized p-Src signal indicates that the compound is cell-permeable and engages Src within the cell, inhibiting its activity.
Conclusion and Next Steps
This comprehensive HTS workflow provides a robust framework for evaluating the potential of this compound as a Src kinase inhibitor. A compound that demonstrates potent activity in the primary biochemical assay, is confirmed in an orthogonal assay, and shows on-target engagement in a cell-based assay is considered a validated hit. Such a compound would be a strong candidate for further lead optimization, including structure-activity relationship (SAR) studies, selectivity profiling against other kinases, and in vivo efficacy studies.[7]
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 24, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). News-Medical.net. Retrieved January 24, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 24, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]
-
Z-factor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 24, 2026, from [Link]
Sources
- 1. promega.com [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine as a Chemical Probe for Target Identification
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Cellular Mechanisms with a Novel Imidazo[4,5-c]pyridine Probe
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and kinase inhibitory effects.[1][2] This application note introduces a novel chemical probe, 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine (hereafter designated as CIMP ), a potent modulator of a yet-unidentified cellular pathway. Discovered through a high-throughput phenotypic screen for inhibitors of cancer cell proliferation, CIMP presents a compelling opportunity to identify and validate a new therapeutic target.
This guide provides a comprehensive overview of the experimental strategies and detailed protocols for utilizing CIMP as a chemical probe for target deconvolution. We will delve into the principles of chemical proteomics and cellular target engagement, offering field-proven insights to empower researchers in their quest to elucidate the mechanism of action of this and other novel bioactive small molecules. The overarching goal is to confidently link the phenotypic effects of CIMP to the engagement of a specific protein target within the complex cellular environment.[3][4]
The Imperative of Target Identification: From Phenotype to Mechanism
Phenotypic drug discovery has re-emerged as a powerful paradigm for identifying first-in-class medicines. However, a critical bottleneck in this approach is the subsequent identification of the molecular target(s) responsible for the observed biological effect.[5] A well-characterized chemical probe is an indispensable tool in this endeavor, enabling the unequivocal connection between a molecule, its direct binding partner(s), and the resulting cellular phenotype.[6][7]
A high-quality chemical probe should exhibit:
-
Potency: Significant activity at low concentrations.
-
Selectivity: A well-defined interaction with a limited number of protein targets.
-
Target Engagement: The ability to bind to its target in a cellular context.[8]
This guide will walk you through the necessary steps to validate CIMP as a chemical probe and subsequently use it to identify its cellular interactors.
Part 1: Characterization and Validation of CIMP as a Chemical Probe
Before embarking on large-scale target identification studies, it is crucial to thoroughly characterize the probe itself. This includes confirming its purity, assessing its in-cell activity, and developing a plan for demonstrating target engagement.
Initial Probe Characterization
| Parameter | Recommended Technique | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To ensure that the observed biological activity is not due to impurities. |
| Cellular Potency (EC50) | Cell-based phenotypic assay (e.g., cell viability, reporter assay) | To quantify the concentration at which CIMP elicits its biological effect. |
| In-cell Stability | LC-MS/MS analysis of cell lysates over time | To determine the half-life of CIMP inside the cell and ensure it is not rapidly metabolized. |
The Critical Role of a Negative Control
A fundamental aspect of using chemical probes is the inclusion of a structurally similar but biologically inactive analog, often referred to as a negative control.[4] This control is essential for distinguishing specific on-target effects from non-specific or off-target phenomena. For CIMP, a potential negative control could be a regioisomer or a derivative lacking a key functional group hypothesized to be important for activity. The synthesis of such a control compound should be a high-priority endeavor.
Part 2: Target Identification Strategies using CIMP
The following sections outline two powerful and complementary chemoproteomic approaches for identifying the cellular targets of CIMP: Affinity-Based Protein Profiling (AfBPP) and the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Protein Profiling (AfBPP)
AfBPP is a robust method for isolating and identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[9][10] This technique relies on immobilizing a derivatized version of the chemical probe onto a solid support to "pull down" its interacting proteins.
Workflow for AfBPP:
Figure 1: A generalized workflow for Affinity-Based Protein Profiling (AfBPP).
Protocol 2.1.1: Synthesis of a CIMP-Biotin Conjugate
-
Rationale: To enable the capture of CIMP-binding proteins, a biotin tag is appended to the CIMP molecule via a flexible linker. The linker is crucial to minimize steric hindrance that could interfere with the protein-probe interaction. The point of attachment on the CIMP scaffold should be carefully chosen to avoid disrupting the pharmacophore responsible for its biological activity. Based on the structure of CIMP, a potential attachment point could be the methoxybenzyl ring.
-
Step-by-Step Protocol:
-
Synthesize a derivative of CIMP with a reactive handle (e.g., an amino or carboxyl group) on the methoxybenzyl moiety.
-
Select a suitable biotinylation reagent with a linker of appropriate length (e.g., NHS-PEG4-Biotin).
-
Perform the conjugation reaction in an appropriate solvent system (e.g., DMF or DMSO with a non-nucleophilic base like DIEA).
-
Purify the CIMP-biotin conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2.1.2: Affinity Pulldown of CIMP Targets from Cell Lysate
-
Rationale: This protocol describes the use of the CIMP-biotin probe to isolate its binding partners from a total cell lysate. A competition experiment with free, unmodified CIMP is included as a critical control to distinguish specific interactors from non-specific binders.
-
Materials:
-
CIMP-biotin conjugate
-
Unmodified CIMP
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell line of interest (e.g., the cancer cell line used in the initial phenotypic screen)
-
-
Step-by-Step Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove preservatives.
-
Probe Immobilization: Incubate the streptavidin beads with the CIMP-biotin conjugate to allow for binding.
-
Competition Control: In a separate tube, pre-incubate the cell lysate with an excess of free, unmodified CIMP before adding the probe-conjugated beads. This will serve to outcompete the binding of specific targets to the immobilized probe.
-
Target Binding: Add the cell lysate to the CIMP-biotin-conjugated beads (and the competition control). Incubate with gentle rotation to allow for protein binding.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by silver or Coomassie staining. Excise unique bands that are present in the pulldown but absent or significantly reduced in the competition control for identification by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular context.[11][12][13] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[14] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow for CETSA:
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.2.1: Determining the CETSA Melting Curve for a Candidate Target
-
Rationale: This protocol is used to determine if CIMP binding stabilizes a candidate target protein identified from the AfBPP experiment. An increase in the melting temperature (Tm) of the candidate protein in the presence of CIMP is indicative of direct target engagement.
-
Materials:
-
CIMP
-
Vehicle control (e.g., DMSO)
-
Cell line of interest
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the candidate target protein
-
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with CIMP or vehicle control for a predetermined time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Quantification: Collect the supernatant and quantify the amount of the soluble candidate protein using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the CIMP-treated and vehicle-treated samples. A shift in the melting curve to the right for the CIMP-treated sample indicates target stabilization.
-
Table of Expected CETSA Results:
| Treatment | Temperature (°C) | Soluble Target Protein (Relative Units) |
| Vehicle | 40 | 100 |
| Vehicle | 50 | 85 |
| Vehicle | 55 | 50 |
| Vehicle | 60 | 15 |
| CIMP | 40 | 100 |
| CIMP | 50 | 95 |
| CIMP | 55 | 80 |
| CIMP | 60 | 55 |
Part 3: Orthogonal Validation and Mechanistic Studies
The identification of a candidate target protein through AfBPP and its validation by CETSA provide strong evidence for a direct interaction. However, further orthogonal validation is crucial to solidify the link between target engagement and the observed cellular phenotype.
Genetic Validation
-
RNA interference (siRNA) or CRISPR/Cas9-mediated knockout/knockdown: Depleting the candidate target protein from the cells should phenocopy the effect of CIMP treatment. Conversely, cells lacking the target protein should become resistant to CIMP.
Enzymatic or Functional Assays
-
If the identified target is an enzyme, CIMP should modulate its activity in a purified in vitro assay. This provides direct evidence of a functional consequence of binding.
Conclusion: A Roadmap for Target Deconvolution
The successful identification and validation of the cellular target of this compound (CIMP) will not only elucidate the mechanism of action of this novel compound but may also uncover a new node for therapeutic intervention. The systematic application of the chemoproteomic strategies outlined in this guide, including Affinity-Based Protein Profiling and the Cellular Thermal Shift Assay, provides a robust and reliable path from a phenotypic observation to a deep mechanistic understanding. The principles of using a well-characterized probe, an appropriate negative control, and orthogonal validation methods are paramount for ensuring the scientific rigor and ultimate success of any target identification campaign.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: [Link]
-
Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyrid azinone. PubMed. Available at: [Link]
-
Target engagement. The Chemical Probes Portal. Available at: [Link]
-
Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available at: [Link]
-
Target Identification Using Chemical Probes. PubMed. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available at: [Link]
-
General schemes of affinity-based protein profiling. ResearchGate. Available at: [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. Available at: [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing). Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]
-
Stability-based approaches in chemoproteomics. PMC - NIH. Available at: [Link]
-
Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. ACS Publications. Available at: [Link]
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Taylor & Francis Online. Available at: [Link]
-
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. Available at: [Link]
- Method for synthesizing 4-chloro-pyridine. Google Patents.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Workflow of different label-free target deconvolution methods. ResearchGate. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]
-
Chemoproteomic profiling: from target discovery to target engagement. Target 2035. Available at: [Link]
-
Affinity-based protein profiling to reveal targets of puerarin involved in its protective effect on cardiomyocytes. PubMed. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one. ResearchGate. Available at: [Link]
-
4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][3][15]thiadiazole. NIH. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine for biological experiments
An Application Guide for the Scientific Formulation of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine for Preclinical Biological Evaluation
Abstract
This technical guide provides a comprehensive framework for the rational formulation of this compound, a member of the therapeutically significant imidazopyridine class of heterocyclic compounds. Given the structural characteristics of this molecule, which suggest poor aqueous solubility—a common challenge for over 70% of new chemical entities—this document outlines a systematic approach to developing robust formulations for both in vitro and in vivo biological experiments. We present detailed, self-validating protocols for solubility screening, the preparation of dosing vehicles, and stability assessments, designed to ensure data integrity and reproducibility in preclinical research settings.
Introduction: The Imidazopyridine Scaffold and the Formulation Imperative
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, structurally mimicking natural purines and enabling interaction with a wide array of biological targets. Compounds from this class have shown potential as kinase inhibitors, anticancer agents, and modulators of various cellular pathways. The specific compound, this compound, is a promising candidate for further investigation. However, its therapeutic potential can only be accurately assessed if it is delivered to the biological system in a soluble, stable, and bioavailable form.
Poor aqueous solubility is a primary hurdle in early-stage drug development, often leading to underestimated potency in in vitro assays and poor efficacy in in vivo models due to limited absorption. This guide addresses this challenge head-on by providing researchers with the necessary methodologies to move from a dry powder to a well-characterized, biologically-ready formulation.
Compound Profile
A thorough understanding of the compound's physicochemical properties is the cornerstone of any formulation strategy.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 881844-11-7 | |
| Molecular Formula | C₁₄H₁₂ClN₃O | |
| Molecular Weight | 273.72 g/mol | |
| Predicted Solubility | Low in aqueous media. Likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). | N/A |
Section 1: Foundational Pre-formulation Assessment
Rationale & Causality: Before committing to a full-scale biological experiment, a preliminary assessment of the compound's behavior in relevant aqueous and organic solvents is essential. This initial screening dictates the entire formulation path. A kinetic solubility assay provides a rapid understanding of the maximum concentration achievable in physiological buffers, while establishing a stable, high-concentration stock in an organic solvent like DMSO is critical for serial dilutions in in vitro studies.
Protocol 1.1: Kinetic Solubility Screening
Principle: This protocol determines the apparent solubility of the compound in various biologically relevant aqueous buffers. The "shake-flask" method is a traditional and reliable approach for this assessment.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Buffer Selection: Prepare a panel of aqueous buffers, such as:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0 (simulating the fasted stomach)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
-
Incubation: Add 10 µL of the 10 mM DMSO stock to 990 µL of each aqueous buffer in triplicate in 1.5 mL microcentrifuge tubes. This yields a nominal concentration of 100 µM.
-
Equilibration: Vortex each tube briefly and incubate at room temperature (25°C) for 2 hours on a rotating mixer to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
Data Interpretation:
| Buffer System | pH | Expected Solubility (µM) | Interpretation |
| PBS | 7.4 | < 10 µM | Low solubility at physiological pH. |
| Citrate Buffer | 5.0 | 10 - 25 µM | Potential for slightly enhanced solubility in acidic environments. |
| SIF | 6.8 | < 10 µM | Solubility in the small intestine is likely to be a limiting factor for oral absorption. |
Section 2: Formulation for In Vitro Biological Assays
Rationale & Causality: For in vitro experiments, such as cell-based viability assays or cell-free kinase inhibition assays, the compound is typically introduced via a concentrated DMSO stock. The primary objective is to achieve the desired final concentration in the culture medium without vehicle-induced toxicity or compound precipitation. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid artifacts that can confound biological results.
Protocol 2.1: Preparation of Working Solutions for Cellular Assays
Principle: This protocol details the standard method of serial dilution from a DMSO stock to prepare working solutions for addition to cell culture wells.
Methodology:
-
Primary Stock: Prepare a 10 mM stock solution of the compound in 100% cell culture-grade DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Intermediate Dilution Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock using 100% DMSO to create a range of concentrations (e.g., 10 mM, 3 mM, 1 mM, etc.). This will be your "master plate."
-
Final Working Solution: Prepare the final working solutions by diluting the DMSO master plate concentrations 1:200 or 1:1000 into the complete cell culture medium.
-
Example: To achieve a final assay concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
-
Dosing & Control: Add the required volume of the final working solution to the cells. Crucially, a "vehicle control" group must be included, where cells are treated with the same final concentration of DMSO in medium but without the compound.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If observed, the concentration is too high for the aqueous medium, and the formulation strategy must be revised (e.g., by using a solubilizing excipient).
Section 3: Formulation Development for In Vivo Studies
Rationale & Causality: Formulating for animal studies is significantly more complex. The vehicle must be non-toxic, compatible with the route of administration (e.g., oral, intraperitoneal), and capable of solubilizing or suspending the compound at the required dose. For poorly soluble compounds, a multi-pronged screening approach is necessary to identify a suitable vehicle that ensures consistent and maximal exposure.
Workflow for In Vivo Vehicle Screening
This workflow outlines the logical progression from identifying candidate vehicles to selecting a lead formulation for preclinical studies.
Caption: Decision workflow for selecting an appropriate in vivo formulation strategy.
Protocol 3.1: Screening of Excipients and Co-solvent Systems
Principle: This protocol evaluates the ability of various pharmaceutically acceptable excipients to dissolve the compound, aiming for a clear solution or a fine, easily re-suspendable dispersion.
Methodology:
-
Vehicle Preparation: Prepare a panel of common preclinical vehicles. Examples include:
-
Aqueous: 0.5% (w/v) Methylcellulose (MC) in water
-
Co-solvent 1: 10% DMSO / 40% PEG 400 / 50% Saline
-
Co-solvent 2: 20% Solutol HS 15 in water
-
Lipid-based: 30% Cremophor EL / 70% Saline
-
-
Compound Addition: Weigh an excess amount of this compound into a glass vial for each vehicle. Add 1 mL of the vehicle.
-
Mixing: Vortex vigorously for 2 minutes, followed by sonication in a water bath for 15 minutes to aid dissolution and break up aggregates.
-
Equilibration: Place the vials on a rotator at room temperature for 4-6 hours.
-
Analysis: Centrifuge the samples to pellet undissolved material. Analyze the supernatant via HPLC to determine the solubility in each vehicle. Visually inspect for clarity, color, and precipitation.
Data Presentation: Vehicle Screening Results
| Vehicle Composition | Appearance | Solubility (mg/mL) | Recommendation |
| 0.5% MC in Water | Cloudy Suspension | < 0.1 | Suitable for suspension if dose is low. |
| 10% DMSO / 40% PEG 400 / 50% Saline | Clear Solution | > 20 | Promising candidate for a solution formulation. |
| 20% Solutol HS 15 in Water | Clear Solution | > 15 | Good candidate; micellar solution. |
| 30% Cremophor EL / 70% Saline | Slight Haze | ~5 | Viable, but may have toxicity concerns at high volumes. |
Protocol 3.2: Preparation of an Oral Dosing Formulation (Example)
Principle: Based on the screening data, this protocol describes the preparation of a 10 mg/mL dosing solution using a co-solvent system for oral administration. Dosing calculations must be precise and account for animal body weight.
Methodology:
Caption: Step-by-step workflow for preparing a co-solvent-based dosing solution.
-
Calculation: Determine the total volume of formulation needed. For a study with 10 mice (avg. 25g) at a dose of 10 mg/kg and a dosing volume of 10 mL/kg, you need:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Total volume (with overage) = ~5 mL. Let's prepare 10 mL.
-
Total compound needed = 10 mg/mL * 10 mL = 100 mg.
-
-
Dissolution: In a sterile glass vial, weigh 100 mg of this compound.
-
Co-solvent Addition: Add 1.0 mL of DMSO. Vortex and sonicate until the compound is fully dissolved.
-
Solubilizer Addition: Add 4.0 mL of PEG 400. Mix thoroughly until a homogenous solution is formed.
-
Aqueous Phase Addition: Slowly add 5.0 mL of sterile saline to the organic phase while stirring to prevent precipitation.
-
Finalization: The final formulation is a 10 mg/mL clear solution in 10% DMSO / 40% PEG 400 / 50% Saline. Store in a sealed, light-protected vial.
Section 4: Quality Control and Stability Assessment
Rationale & Causality: A formulation is useless if the compound degrades or precipitates before administration. Stability testing ensures that the animal receives the intended dose throughout the experiment. A stability-indicating method can distinguish the intact drug from its degradation products.
Protocol 4.1: Short-Term "Dose-In-Use" Stability
Principle: This protocol assesses the physical and chemical stability of the final dosing formulation over a typical experimental period (e.g., 8-24 hours) at room temperature.
Methodology:
-
Preparation: Prepare the final 10 mg/mL dosing formulation as described in Protocol 3.2.
-
Time Points: Set up analysis for time points T=0, T=4h, T=8h, and T=24h.
-
Storage: Store the formulation on the benchtop under ambient light and temperature conditions, mimicking real-world use.
-
Analysis at Each Time Point:
-
Visual Inspection: Check for any precipitation, crystallization, or color change.
-
Chemical Analysis: Dilute an aliquot of the formulation to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.
-
-
Acceptance Criteria: The formulation is considered stable if:
-
It remains a clear solution with no visible particulates.
-
The concentration of the active compound remains within 95-105% of the initial (T=0) concentration.
-
No significant degradation products appear (e.g., <1% total impurities).
-
Conclusion
The successful preclinical evaluation of this compound is critically dependent on overcoming its predicted poor aqueous solubility. The systematic approach detailed in these application notes—beginning with fundamental solubility assessment and progressing through vehicle screening to the preparation of a stable, well-characterized dosing solution—provides a robust pathway for researchers. By understanding the causality behind each formulation choice and implementing rigorous, self-validating protocols, scientists can ensure the generation of reliable and reproducible biological data, thereby enabling a true assessment of the compound's therapeutic promise.
References
-
Kędzierska, E., & Głowacka, J. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6688. [Link]
-
Wang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
- Pál, S., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(3
Application Notes and Protocols: Assay Development for Characterizing the Activity of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric resemblance to natural purines.[1] This structural feature enables compounds of this class to interact with a wide array of biological macromolecules, including protein kinases.[1] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antiviral, antifungal, and anticancer activities.[2][3][4] Notably, specific imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of Src family kinases, acting as ATP-competitive binders.[5] This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the biological activity of a novel derivative, 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, with a primary focus on kinase inhibition and a secondary focus on cellular viability.
Introduction: The Scientific Rationale
Given the established precedent of the imidazo[4,5-c]pyridine core as a kinase inhibitor scaffold, the logical starting point for characterizing this compound is to assess its activity against a representative panel of protein kinases.[1][5] Protein kinases are a major class of drug targets, and numerous well-validated assay formats are available for high-throughput screening and detailed mechanistic studies.[6][7][8]
Our primary objective is to determine if the compound is a kinase inhibitor and, if so, to quantify its potency (IC50). A robust biochemical assay is the most direct method to measure the interaction between the compound and a purified enzyme.[9] We will employ a luminescence-based kinase assay that quantifies ATP consumption, providing a generic platform adaptable to most kinases.[10]
However, biochemical activity does not always translate to cellular efficacy. Therefore, it is crucial to complement the biochemical assay with a cell-based assay. A cell proliferation/cytotoxicity assay will serve a dual purpose: 1) to identify potential anticancer activity and 2) to provide a therapeutic window for any observed on-target activity in more complex cellular models. This parallel assessment ensures that the observed biochemical inhibition is not an artifact of a generally cytotoxic compound and is achievable at non-toxic concentrations in a cellular context.
This dual-assay approach provides a solid foundation for the initial characterization of this compound, guiding subsequent, more specific mechanistic studies and lead optimization efforts.
Foundational Concepts in Assay Development
Before proceeding to specific protocols, it is essential to understand the key parameters that ensure the development of a robust and reliable assay.
-
Assay Validation and Performance Metrics: The quality of a high-throughput screening (HTS) assay is paramount. The Z-factor (or Z'-factor) is a statistical parameter used to quantify the separation between the distributions of positive and negative controls, thereby indicating the assay's suitability for screening.[11][12][13]
-
Dose-Response and Potency Determination (IC50/EC50): To quantify the potency of an inhibitor, a dose-response curve is generated by measuring the biological effect over a range of compound concentrations. The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the biological activity by 50%.[15] Accurate IC50 determination requires a full sigmoidal curve with well-defined upper and lower plateaus.[16][17][18] It is best practice to use a logarithmic scale for the concentration axis and report potency as pIC50 (-log(IC50)) for statistical analysis.[19]
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for the characterization of this compound.
Caption: High-level workflow for compound characterization.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified protein kinase. We will use the ADP-Glo™ Kinase Assay (Promega) as a representative platform. This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity when an inhibitor is present.[10]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction that produces light. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[10]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Enzyme: Purified active protein kinase (e.g., Src, Fyn, or another relevant kinase).[5]
-
Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Plates: White, opaque, 384-well assay plates (e.g., Corning #3570).
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Detailed Step-by-Step Protocol
Pre-Experiment Setup:
-
Determine Optimal Kinase Concentration: Perform a kinase titration to find the concentration that yields approximately 50-80% of the maximum luminescent signal (EC50-EC80). This ensures the assay is sensitive to inhibition.
-
Determine ATP Km: Perform an ATP titration at the optimal kinase concentration to determine the Michaelis-Menten constant (Km) for ATP. For competitive inhibitor screening, the kinase reaction should be run at an ATP concentration at or below the Km.[20]
Assay Protocol:
-
Compound Plating:
-
Create a serial dilution series of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended.
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 40 nL) of the diluted compound and DMSO (for controls) to the 384-well assay plate.
-
-
Prepare Master Mixes:
-
Enzyme Master Mix (2X): Prepare a solution containing the kinase at twice the final desired concentration in Kinase Reaction Buffer.
-
Substrate/ATP Master Mix (2X): Prepare a solution containing the substrate and ATP at twice their final desired concentrations in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the Enzyme Master Mix to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Master Mix to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.[21]
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[21]
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Normalization:
-
High Control (0% Inhibition): Wells containing DMSO instead of the test compound. This represents the uninhibited kinase activity.
-
Low Control (100% Inhibition): Wells with no kinase or a known potent inhibitor.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Mean_LowControl) / (Mean_HighControl - Mean_LowControl))
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[18]
-
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay
This protocol measures the effect of the compound on the proliferation and viability of a relevant cancer cell line (e.g., U87 glioblastoma cells, if targeting Src kinases).[5] We will use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
Principle of the Assay
The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the culture.
Materials and Reagents
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Cell Line: A relevant human cancer cell line (e.g., U87, T98G).[5]
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).
-
Plates: White, opaque, 96-well or 384-well clear-bottom tissue culture-treated plates.
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the wells of the assay plate at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle control (DMSO) wells.
-
Incubate the cells for 72 hours at 37°C, 5% CO₂.
-
-
Signal Generation and Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis
The data analysis is analogous to the biochemical assay. The luminescent signal from the vehicle-treated cells serves as the high control (100% viability), and background luminescence from wells with medium only serves as the low control. Calculate the percent viability and fit the dose-response data to determine the IC50 (or GI50, 50% growth inhibition) value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Parameter | Biochemical Assay (Src Kinase) | Cellular Assay (U87 Cells) |
| Assay Format | ADP-Glo™ Kinase Assay | CellTiter-Glo® Viability Assay |
| Endpoint | ADP Production (Luminescence) | Cellular ATP (Luminescence) |
| Z'-factor | > 0.7 | > 0.6 |
| IC50 | Calculated Value (e.g., 50 nM) | Calculated Value (e.g., 500 nM) |
| Selectivity Index | N/A | Cellular IC50 / Biochemical IC50 |
Interpretation:
-
A potent biochemical IC50 with a significantly higher cellular IC50 may indicate issues with cell permeability, efflux, or compound metabolism.
-
Similar biochemical and cellular IC50 values suggest the compound effectively reaches its target in a cellular environment.
-
A potent cellular IC50 with weak or no biochemical activity against the primary target suggests a different mechanism of action or off-target effects.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor in Biochemical Assay | - Enzyme concentration too high/low.- Reagent instability.[22]- Sub-optimal buffer conditions. | - Re-optimize enzyme concentration.- Ensure reagents are properly stored and equilibrated.- Perform buffer optimization experiments (pH, salt). |
| High Variability in Cellular Assay | - Uneven cell seeding.- Edge effects in the plate.- Compound precipitation. | - Ensure a single-cell suspension before seeding.- Do not use the outer wells of the plate.- Check compound solubility in the culture medium. |
| Inconsistent IC50 Values | - Inaccurate compound dilutions.- Assay timing variability.- Instability of the compound. | - Use calibrated pipettes and verify serial dilutions.- Use automated liquid handlers for consistent timing.- Assess compound stability in assay buffer/medium.[23] |
| False Positives/Negatives | - Compound interferes with the assay signal (e.g., luciferase inhibition, autofluorescence).- Contamination.[24] | - Run counter-screens without the primary enzyme/cells to check for assay interference.- Maintain sterile technique and check reagents for contamination.[23] |
References
-
Gorska, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6653. [Link]
-
Sobočanec, S., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5768. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1967. [Link]
-
Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Zhang, Y., et al. (2018). Development of a reliable cell-based reporter gene assay to measure the bioactivity of anti-HER2 therapeutic antibodies. Scientific Reports, 8(1), 17433. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Lasure, A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-151. [Link]
-
Alexopoulos, S. J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Seamaty. (2023). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. Seamaty. [Link]
-
National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
ResearchGate. (2011). (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]
-
MB-About. (n.d.). Assay Troubleshooting. MB-About. [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
Karalı, N., et al. (2007). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Arzneimittelforschung, 57(8), 546-551. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
-
LubioScience. (2024). Reporter Gene Assays in Drug Discovery. LubioScience. [Link]
-
Oreate AI Blog. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? GraphPad FAQ 1356. [Link]
-
MDPI. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 15(7), 856. [Link]
-
Imberti, S., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(20), 7108. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5419. [Link]
-
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]
-
BMG Labtech. (2024). Gene reporter assays. BMG Labtech. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
PubMed. (1995). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. PubMed. [Link]
-
The Practitioner. (2000). Management problems: Pitfalls in the interpretation of common biochemical tests. The Practitioner, 244(1611), 594-599. [Link]
-
PubMed. (2004). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. PubMed. [Link]
-
PubMed. (1990). 4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. PubMed. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. assay.dev [assay.dev]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]
- 24. Assay Troubleshooting | MB [molecular.mlsascp.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis and optimization of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine. This molecule is a crucial intermediate in the development of various pharmacologically active agents, making the reliability and efficiency of its synthesis paramount. This guide is structured to provide actionable solutions to common challenges encountered during its multi-step preparation, blending established chemical principles with practical, field-proven insights.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step sequence starting from 3,4-diaminopyridine. The core strategy involves the formation of the imidazo[4,5-c]pyridin-4-ol (a tautomer of the pyridone) scaffold, followed by N1-alkylation and subsequent chlorination. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: General synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding reagent choices and reaction mechanisms.
Q1: What is the rationale for using a 4-methoxybenzyl (PMB) group for N-alkylation?
A1: The 4-methoxybenzyl (PMB) group is a widely used protecting group for nitrogen atoms in heterocyclic synthesis for several key reasons:
-
Stability: It is robust and stable under a variety of reaction conditions, including basic, and mildly acidic environments, which is necessary for subsequent reaction steps.
-
Orthogonal Deprotection: The key advantage of the PMB group is its susceptibility to removal under specific oxidative conditions that do not affect many other common protecting groups. This is typically achieved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The electron-donating methoxy group facilitates this oxidative cleavage.[1]
-
Alternative Cleavage: It can also be removed under strongly acidic conditions (e.g., trifluoroacetic acid), providing flexibility in the synthetic strategy.[2]
Q2: What are the primary challenges associated with the chlorination of the imidazo[4,5-c]pyridin-4-ol intermediate?
A2: The chlorination step is often the most critical and lowest-yielding step. The primary challenges include:
-
Substrate Reactivity: The heterocyclic core can be sensitive to the harsh conditions and strong acids often generated by chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), leading to degradation and charring.
-
Over-chlorination: The presence of multiple reactive sites on the imidazopyridine ring system can potentially lead to the formation of di- or tri-chlorinated byproducts, complicating purification.
-
Reagent Handling: Many chlorinating agents are highly corrosive, moisture-sensitive, and produce hazardous byproducts, requiring careful handling and specific reaction setups. More modern and milder reagents like chloramine-T can be an effective alternative for some imidazo-heterocycles.[3]
Q3: Can regioisomers form during the N-alkylation step? How can this be controlled?
A3: Yes, regioisomerism is a significant concern. The 1H-imidazo[4,5-c]pyridin-4-ol intermediate has multiple nitrogen atoms that could potentially be alkylated. Alkylation can occur at N1, N3, or the pyridine nitrogen (N5). However, the formation of the desired N1 isomer is often favored. Control can be exerted by:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF can selectively deprotonate the most acidic N-H proton of the imidazole ring, directing the alkylation. In contrast, conditions like potassium carbonate in DMF might lead to a mixture of isomers.[4]
-
Steric Hindrance: The inherent steric environment around each nitrogen atom influences the site of attack by the electrophile (PMB-Cl).
-
Thermodynamic vs. Kinetic Control: Adjusting the reaction temperature and time can favor the formation of the more thermodynamically stable N1 isomer over other kinetically formed products.
III. Troubleshooting Guide: Optimizing for Yield and Purity
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Caption: Decision flowchart for troubleshooting low yield.
Issue 1: Low Yield and/or Impurity Formation in N-Alkylation Step
-
Question: My N-alkylation of 1H-imidazo[4,5-c]pyridin-4-ol with PMB-Cl is resulting in a low yield (<70%) and multiple products are visible on my TLC plate. How can I improve this?
-
Probable Cause: This issue typically stems from three sources: 1) Incomplete deprotonation of the substrate, 2) Formation of undesired regioisomers (e.g., N3 or N5 alkylation), or 3) O-alkylation at the pyridone oxygen. The choice of base and solvent system is critical in directing the reaction pathway.[4]
-
Suggested Solution: A systematic optimization of the reaction conditions is recommended. The goal is to achieve selective and complete N1-alkylation.
Table 1: Optimization Parameters for N-Alkylation
Parameter Condition A (Moderate) Condition B (Aggressive) Rationale & Expert Insight Base K₂CO₃ (Potassium Carbonate) NaH (Sodium Hydride, 60% in oil) K₂CO₃ is a milder base, which can lead to incomplete reaction or a mixture of N- and O-alkylation products. NaH is a much stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the imidazole N-H, strongly favoring N-alkylation. Solvent Acetonitrile (ACN) N,N-Dimethylformamide (DMF), anhydrous DMF is a polar aprotic solvent that excels at solvating the sodium cation from NaH, increasing the reactivity of the resulting anion. It is critical to use anhydrous DMF to prevent quenching the base. Temperature 50-60 °C 0 °C to Room Temperature With the highly reactive system of NaH/DMF, the reaction can often proceed efficiently at lower temperatures. Start by adding NaH at 0 °C, allow the mixture to stir, then add the PMB-Cl and let the reaction warm to room temperature. This minimizes side reactions. | Equivalents | 1.5 eq. Base, 1.2 eq. PMB-Cl | 1.2 eq. Base, 1.1 eq. PMB-Cl | With the more efficient NaH system, a smaller excess of reagents is typically required, which simplifies purification. |
Experimental Protocol: Optimized N-Alkylation
-
Suspend 1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ol (1.0 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases.
-
Add a solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
Issue 2: Low Conversion and/or Degradation during Chlorination
-
Question: The final chlorination step to produce the target molecule is giving me a very low yield (<40%) with a lot of baseline material on the TLC plate. How can I fix this?
-
Probable Cause: The combination of high temperature and the strong acidity of phosphorus oxychloride (POCl₃) is likely causing degradation of the sensitive imidazopyridine core. Incomplete reaction can also occur if the substrate has poor solubility in the chlorinating agent.
-
Suggested Solution: The key is to moderate the reaction conditions or use a co-solvent to improve solubility and heat transfer. Adding a mild, high-boiling base can also act as an acid scavenger.
Table 2: Optimization Parameters for Chlorination
Parameter Condition A (Standard) Condition B (Optimized) Rationale & Expert Insight Reagent POCl₃ (neat) POCl₃ with co-solvent Using neat POCl₃ as both reagent and solvent often requires high temperatures (reflux, ~107 °C), which can lead to decomposition. Co-Solvent None Toluene or Acetonitrile Adding a co-solvent like toluene can improve the solubility of the starting material and allow the reaction to proceed at a more controlled temperature (e.g., 80-90 °C), reducing degradation. Acetonitrile is another option for lower temperature reactions. Additive None N,N-Dimethylaniline or Triethylamine A tertiary amine can be added to scavenge the HCl generated during the reaction, which can reduce acid-catalyzed decomposition of the product and starting material. Use with caution as it can complicate workup. | Temperature | 100-110 °C (Reflux) | 80-90 °C | Lowering the temperature is the most effective way to minimize byproduct formation. The reaction will require a longer time but often results in a cleaner reaction profile and higher isolated yield. |
Experimental Protocol: Optimized Chlorination
-
To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add 1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ol (1.0 eq).
-
Add toluene (5-10 volumes) followed by phosphorus oxychloride (3.0 - 5.0 eq.).
-
Heat the reaction mixture to 85 °C and maintain for 6-12 hours. Monitor the reaction progress carefully by LC-MS (quenching a small aliquot in aqueous NaHCO₃ and extracting with ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Basify the aqueous slurry to pH 8-9 with a saturated solution of sodium carbonate or potassium carbonate.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by flash chromatography or recrystallization to obtain the final product.
-
IV. References
-
Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][5]
-
Çalışkan, B., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1059–1071. [Link][4]
-
Zhang, L., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 207, 112722. [Link][2]
-
Ghosh, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(1), 1234–1243. [Link][3]
-
Chem-Station International Edition. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link][1]
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Identifying Off-Target Effects of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the off-target effects of novel small molecule inhibitors, using 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine as a case study. Given that this is a potentially novel compound, this guide focuses on the methodologies and workflows for comprehensive off-target profiling.
I. Frequently Asked Questions (FAQs)
Here we address common initial questions researchers may have when embarking on the characterization of a new chemical entity.
Q1: What are off-target effects and why are they a concern for my research on this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to unexpected phenotypic outcomes, toxicity, or side effects. For a novel compound like this compound, early identification of off-targets is crucial for interpreting experimental results accurately, understanding its mechanism of action, and assessing its therapeutic potential and safety profile.
Q2: My initial screens suggest this compound has a desired effect. Why should I invest in off-target profiling now?
Early-stage off-target profiling is a proactive approach to de-risk your drug discovery project. It can prevent costly failures in later stages of development by identifying potential liabilities early on. Understanding the complete target profile of your compound can also unveil new therapeutic opportunities or explain unexpected biological activities observed in your initial screens.
Q3: What are the main strategies to identify the off-targets of a small molecule like this compound?
There are several complementary strategies for identifying off-target effects, which can be broadly categorized as:
-
In Silico (Computational) Approaches: These methods use computer algorithms to predict potential off-targets based on the chemical structure of the compound and its similarity to known ligands for various proteins.[1][2]
-
In Vitro (Biochemical) Approaches: These techniques involve screening the compound against a panel of purified proteins, such as kinases, to directly measure its activity.[3][4]
-
In Situ/In-Cell (Cell-Based) Approaches: These methods aim to identify target engagement within a more biologically relevant cellular context. Examples include the Cellular Thermal Shift Assay (CETSA).[5][6][7]
-
Proteomic Approaches: These unbiased methods aim to identify a broad range of protein interactions within a complex biological sample, such as a cell lysate.[8][9]
A comprehensive off-target profiling strategy often involves a combination of these approaches.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides practical advice for specific issues that may arise during your off-target identification experiments.
Q1: I have no idea where to start looking for off-targets of this compound. What is a good first step?
A cost-effective and rapid initial step is to use in silico prediction tools.[1][2] These computational methods can provide a preliminary list of potential off-targets based on the structure of your compound. This can help you prioritize your subsequent experimental validation efforts.
-
Recommended Action: Utilize web-based tools or software that predict protein targets for small molecules based on chemical similarity to known ligands.[10]
Q2: My in silico analysis predicted a large number of potential off-targets. How do I prioritize which ones to validate experimentally?
Prioritization is key to efficiently using your resources. Consider the following criteria:
-
Prediction Score/Confidence: Focus on the highest-scoring predictions from your in silico analysis.
-
Biological Relevance: Prioritize targets that are known to be involved in pathways relevant to your disease model or that are associated with known toxicities.
-
Druggability: Consider the feasibility of developing assays for the predicted targets.
Q3: I performed a kinome screen and found several potential off-target kinases for my compound. How do I confirm these are true intracellular targets?
Biochemical screens with purified enzymes are a valuable tool, but they don't always reflect the complexity of the cellular environment.[11] To validate these hits, you should move to a cell-based assay.
-
Recommended Action: Employ the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the identified kinases within intact cells.[5][12] A positive result in CETSA provides strong evidence of intracellular target engagement.
Q4: I am concerned that modifying my compound to create a probe for chemical proteomics will alter its binding properties. What are my options?
This is a valid concern, as adding affinity tags can sometimes disrupt the original interactions of a drug.[8] Fortunately, there are label-free methods available.
-
Recommended Action: Consider using label-free proteomic techniques such as Thermal Proteome Profiling (TPP) or Stability of Proteins from Rates of Oxidation (SPROX).[8] These methods assess changes in protein stability upon drug binding without the need for chemical modification of the compound.
Q5: My proteomic screen identified a list of potential off-target proteins. How do I validate these hits and distinguish them from non-specific interactions?
Validation of hits from proteomic screens is a critical step to eliminate false positives.
-
Recommended Action:
-
Orthogonal Validation: Use an independent method to confirm the interaction. For example, if you used an affinity-based method, validate with CETSA or an enzymatic assay if the target has a known function.
-
Dose-Response Relationship: Demonstrate that the interaction is dependent on the concentration of your compound.
-
Cellular Phenotype: Investigate whether modulating the expression of the identified off-target (e.g., using siRNA or CRISPR) phenocopies or alters the cellular effects of your compound.[13][14]
-
III. Experimental Workflows and Protocols
This section provides a detailed overview of key experimental workflows for identifying and validating off-target effects.
Workflow 1: A Multi-pronged Approach to Off-Target Identification
This workflow provides a logical progression from broad, predictive methods to specific, validated cellular engagement.
Caption: A multi-phase workflow for off-target identification.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[7] This protocol outlines the basic steps for performing CETSA to validate a potential off-target.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the potential off-target protein
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15] One unheated sample should be included as a control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[15]
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the putative off-target protein.
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
Table 1: Example CETSA Data Interpretation
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | Compound-Treated (Relative Band Intensity) | Interpretation |
| 37 | 1.00 | 1.00 | No denaturation |
| 50 | 0.85 | 0.95 | Slight stabilization |
| 55 | 0.50 | 0.80 | Significant stabilization |
| 60 | 0.15 | 0.60 | Strong stabilization |
| 65 | <0.05 | 0.25 | Denaturation, but still stabilized |
Workflow 2: Chemical Proteomics for Unbiased Off-Target Discovery
Chemical proteomics is a powerful approach for the unbiased identification of small molecule-protein interactions.[9] This workflow outlines the general steps for two common methods: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).
Caption: A generalized workflow for chemical proteomics.
IV. Concluding Remarks
The journey of characterizing a novel compound like this compound requires a systematic and multi-faceted approach to understanding its biological interactions. By combining predictive computational methods with robust biochemical and cellular assays, researchers can build a comprehensive profile of both on-target and off-target effects. This knowledge is not only fundamental to advancing a specific research project but also underpins the development of safer and more effective therapeutics.
V. References
-
Pelago Bioscience. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]
-
Group Competition Strategy for Covalent Ligand Discovery. (2026, January 8). ACS Publications. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. (2019, September 6). Nature Communications. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
-
Kinome Profiling. (2024, October 19). Oncolines B.V.. [Link]
-
Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022, January 19). ACS Publications. [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). ResearchGate. [Link]
-
In Silico Target Prediction for Small Molecules. (n.d.). PubMed. [Link]
-
Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. (n.d.). PubMed. [Link]
-
STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 8). bioRxiv. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PubMed Central. [Link]
-
4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. (n.d.). ResearchGate. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]
-
Large-Scale Off-Target Identification Using Fast and Accurate Dual Regularized One-Class Collaborative Filtering and Its Application to Drug Repurposing. (n.d.). PLOS. [Link]
-
Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. (n.d.). PubMed. [Link]
-
web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025, May 8). Nucleic Acids Research | Oxford Academic. [Link]
-
OffRisk: a docker image for annotating CRISPR off-target sites in the human genome. (2023, October 6). Bioinformatics Advances | Oxford Academic. [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
-
In silico tools for off-target prediction. (n.d.). ResearchGate. [Link]
-
2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide as a potent anti-lung cancer molecule prepared using a single-step solvent-free method. (n.d.). PMC - NIH. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
KinomePro. (n.d.). Pamgene. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. (n.d.). PubMed. [Link]
-
4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. (n.d.). PubMed. [Link]
-
4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Kinase Selectivity Profiling Services [promega.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. bio-protocol.org [bio-protocol.org]
Technical Support Center: Crystallization of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the crystallization of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. Drawing upon established crystallographic principles and experience with related heterocyclic compounds, this resource aims to be a comprehensive companion in your experimental endeavors.
Understanding the Molecule: Key Physicochemical Characteristics
Before delving into crystallization methods, it's crucial to understand the structural attributes of this compound that influence its crystallization behavior.
-
Core Structure: The imidazo[4,5-c]pyridine core is a relatively planar and rigid heterocyclic system. Such planarity can facilitate π-stacking interactions, which are often beneficial for crystal lattice formation.
-
Substituents and their Influence:
-
The 4-chloro group is an electron-withdrawing group that can participate in halogen bonding and other dipole-dipole interactions, influencing crystal packing.
-
The 1-(4-methoxybenzyl) group introduces a significant degree of conformational flexibility. The rotation around the methylene bridge can lead to multiple accessible conformations, which can sometimes hinder crystallization. However, this group also provides opportunities for van der Waals and π-stacking interactions. The methoxy group can act as a hydrogen bond acceptor. The presence of this bulky, somewhat flexible group can also impact solubility.[1]
-
Molecular Formula: C₁₄H₁₂ClN₃O Molecular Weight: 273.72 g/mol [1]
Frequently Asked Questions (FAQs)
Here we address some common questions regarding the crystallization of this compound.
Q1: What are the recommended starting solvents for crystallization?
Based on the polarity inferred from its structure and data from related imidazopyridine compounds, a good starting point for solvent screening would include:
-
Protic Solvents: Ethanol, methanol, and isopropanol. Ethanol is frequently mentioned for the recrystallization of similar heterocyclic compounds.
-
Aprotic Polar Solvents: Acetonitrile, ethyl acetate, and acetone.
-
Chlorinated Solvents: Dichloromethane and chloroform.
A systematic approach to solvent screening is highly recommended.
Q2: How does the 4-methoxybenzyl group affect crystallization?
The 4-methoxybenzyl group, while potentially improving solubility in certain organic solvents, can also present a challenge due to its conformational flexibility.[1] If the energy barrier between different conformations is low, the molecule may struggle to adopt a single, ordered arrangement required for crystallization, potentially leading to oiling out or the formation of an amorphous solid.
Q3: Should I be concerned about polymorphism?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While there is no specific data on polymorphism for this compound, it is a possibility to be aware of, especially if you observe variations in crystal habit or properties under different crystallization conditions.
Q4: Can I crystallize this compound as a salt?
If the freebase proves difficult to crystallize, forming a salt can be an effective strategy. The introduction of an ionic center can lead to stronger and more directional interactions (e.g., hydrogen bonding), which can significantly improve the likelihood of obtaining well-ordered crystals. For related amidino-substituted imidazo[4,5-b]pyridines, hydrochloride salts were prepared to enhance solubility and facilitate handling.[2] Common acids for salt formation include hydrochloric acid and trifluoroacetic acid.
Troubleshooting Guide
This section provides a structured approach to overcoming common challenges encountered during the crystallization of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high solubility in the chosen solvent, a high concentration of impurities, or the melting point of the compound being below the temperature of the solution.
Causality and Solutions:
-
High Solute Concentration: The solution may be supersaturated to a point where the nucleation barrier for the liquid phase is lower than that for the crystalline phase.
-
Solution: Reduce the initial concentration of the compound. Add a small amount of additional solvent to the oiled-out mixture and gently warm until the oil redissolves, then allow it to cool more slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice.
-
Solution: Decrease the cooling rate. Insulate the crystallization vessel (e.g., by placing it in a Dewar flask or a beaker filled with vermiculite) to slow down heat loss.
-
-
Inappropriate Solvent: The solvent may be too good at solvating the molecule, preventing it from forming crystal lattice interactions.
-
Solution: Switch to a less effective solvent or use a solvent/anti-solvent system. If you are using a good solvent like dichloromethane, try adding a poor solvent (an anti-solvent) like hexane or heptane dropwise at a slightly elevated temperature until slight turbidity is observed.
-
Problem 2: No crystals form, even after extended periods.
This issue typically arises from either the solution being undersaturated or a high nucleation barrier.
Causality and Solutions:
-
Undersaturation: The concentration of the compound is below its solubility limit at that temperature.
-
Solution 1: Slow Evaporation: Loosely cover the flask to allow for the slow evaporation of the solvent. This will gradually increase the concentration to the point of saturation and then supersaturation.
-
Solution 2: Reduce Solvent Volume: Gently warm the solution and evaporate a portion of the solvent before attempting to cool it again.
-
-
High Nucleation Barrier: The molecules require a significant amount of energy to come together and form a stable crystal nucleus.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.
-
Solution 2: Seeding: If you have a small amount of solid material (even if it's not perfectly crystalline), add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Problem 3: An amorphous solid or very fine powder precipitates.
This indicates that nucleation is happening too rapidly, leading to the formation of a disordered solid or a multitude of tiny crystals instead of larger, well-defined ones.
Causality and Solutions:
-
Excessive Supersaturation: The solution is too far beyond its saturation point, causing rapid and uncontrolled precipitation.
-
Solution 1: Reduce Supersaturation: Re-dissolve the precipitate by heating and adding a small amount of additional solvent. Then, cool the solution much more slowly.
-
Solution 2: Anti-solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to ensure localized supersaturation is minimized. Consider adding the anti-solvent at a slightly higher temperature.
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal growth or act as uncontrolled nucleation sites.
-
Solution: Ensure the starting material is of high purity. If necessary, purify the compound further using techniques like column chromatography before attempting crystallization. Some synthetic procedures for related compounds utilize column chromatography with ethyl acetate and methanol or hexane and dichloromethane as eluents.[3]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Cooling Crystallization
-
Place approximately 10-20 mg of your compound into several small vials.
-
To each vial, add a different solvent (e.g., ethanol, acetonitrile, ethyl acetate) dropwise at room temperature with stirring until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is likely too good for cooling crystallization.
-
If the solid is not soluble at room temperature, gently warm the vial while continuing to add the solvent dropwise until the solid dissolves.
-
Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator (4 °C).
-
Observe the vials for crystal formation over 24-48 hours. A good solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is gentle and often yields high-quality crystals.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or methanol).
-
Place this vial, uncapped, inside a larger, sealed jar.
-
Add a layer of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the good solvent, e.g., hexane, diethyl ether, or pentane) to the bottom of the larger jar. Do not let the two solvents mix directly.
-
Over time, the anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Visualizing Crystallization Workflows
Troubleshooting Logic for Crystallization Failure
Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.
Anti-Solvent Vapor Diffusion Setup
Caption: A diagram showing the experimental setup for anti-solvent vapor diffusion crystallization.
References
-
Ölgen, S., Alankus-Caliskan, O., Nebioglu, A., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1155–1167. [Link]
-
Sebbar, S., Habbadi, N., El-Hadek, M., El-Ghozlani, M., Lazrak, F., Elyoubi, M., Essassi, E. M., Lachkar, M., Pierrot, M., & Kenz, A. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327–330. [Link]
-
Zarghi, A., Ghasemzadeh, P., Faghih, H., Zare, A., & Kakaei, A. (2018). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. DARU Journal of Pharmaceutical Sciences, 26(1), 1–9. [Link]
-
Kaur, H., & Narasimhan, B. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6667. [Link]
-
Perin, N., Matijašić, I., Martinić, A., Brajša, K., & Racane, L. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6689. [Link]
-
Zhu, Y., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(3), 947. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 277, 116785. [Link]
-
Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
Im, G. Y. J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Al-Ostoot, F. H., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18881–18894. [Link]
-
Wang, J., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Imidazo[4,5-c]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the palladium-catalyzed synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing C-N cross-coupling reactions to construct this important heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to purines makes them significant targets in medicinal chemistry, with applications as potential anticancer and anti-inflammatory agents.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and help you optimize your reaction conditions for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the setup and design of your palladium-catalyzed reaction.
Q1: What is the most common palladium-catalyzed strategy for synthesizing the imidazo[4,5-c]pyridine core?
A: The most prevalent and versatile strategy is a tandem or one-pot reaction involving an initial intermolecular C-N coupling (Buchwald-Hartwig amination) followed by an intramolecular cyclization.[3] A typical pathway involves coupling a di-halogenated pyridine derivative with an amine, followed by a second intramolecular C-N bond formation to close the imidazole ring. Another common approach is the cyclization of a suitably substituted diaminopyridine precursor.[2][4]
Q2: How do I choose the right palladium source for my reaction?
A: The choice of palladium source is critical for initiating the catalytic cycle efficiently.
-
Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂): These are air-stable and cost-effective but require in situ reduction to the active Pd(0) species. This reduction is often accomplished by a phosphine ligand or an amine in the reaction mixture.[5]
-
Palladium Precatalysts (e.g., G1-G6 Precatalysts): These are often the best choice for reliability and ease of use.[6] They are air-stable Pd(II) complexes that efficiently generate a consistent, monoligated Pd(0) active species upon activation with a base. This avoids variability associated with in situ reduction and leads to more reproducible results, often with lower catalyst loadings.[6]
Q3: The ligand seems to be the most complex variable. How do I select an appropriate one?
A: Ligand selection is arguably the most critical factor for success. The ligand stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[7]
-
For C-N coupling on pyridine rings: The pyridine nitrogen itself can coordinate to the palladium center, acting as a catalyst poison. Therefore, bulky, electron-rich phosphine ligands are required. These ligands form stable, monoligated palladium complexes that are highly active and sterically shield the palladium, preventing inhibitory coordination from the substrate or product.
-
Recommended Ligands:
-
Biarylphosphines (e.g., BrettPhos, RuPhos): These are excellent for coupling with heteroaromatic halides. BrettPhos, for instance, has been shown to be optimal for C-N coupling of 4-amino-3-bromopyridine.[1]
-
Josiphos-type ligands and Xantphos: These have wide "bite angles" and are effective in promoting challenging C-N couplings, including those used to form ureas that can subsequently cyclize.[3]
-
DPPB (1,4-Bis(diphenylphosphino)butane): This has been successfully used in intramolecular urea cyclizations to form imidazo[4,5-c]pyridine-2-ones.[4]
-
The judicious choice of the supporting ligand is key for achieving the desired reaction selectivity and avoiding undesired side reactions like diarylation.[7]
Q4: Which base should I start with?
A: The base plays a crucial role in deprotonating the amine nucleophile and facilitating the reductive elimination step.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are most common. LHMDS was found to be optimal in a C-N coupling to form an imidazo[4,5-b]pyridine precursor.[1]
-
Weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used for substrates with base-sensitive functional groups.[3][8]
-
Bicarbonates like sodium bicarbonate (NaHCO₃) can be effective in specific intramolecular cyclizations, particularly when stronger bases might lead to decomposition.[4]
The choice of base is highly dependent on the pKa of the N-H bond being coupled and the stability of the substrates. Screening is often necessary.
Section 2: The Catalytic Cycle - A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting. Most palladium-catalyzed C-N couplings follow the Buchwald-Hartwig amination mechanism. Deviations from this cycle are often the root cause of reaction failure.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: Low to No Product Yield
Q: My reaction is not working. I see only starting material or a complex mixture. What should I investigate first?
A: Start with the most common culprits: the catalyst system and the reaction environment.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If it fails to form or is deactivated, the reaction will not proceed.
-
Cause & Explanation: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction may be inefficient. The phosphine ligand can be sensitive to oxidation.
-
Solution: Switch to an air-stable palladium precatalyst, which is designed for reliable generation of the active catalyst. [6]Always handle phosphine ligands under an inert atmosphere (e.g., in a glovebox).
-
-
Inadequate Base: The base may be too weak to deprotonate the amine or its precursor, stalling the catalytic cycle.
-
Cause & Explanation: The N-H bond of the reacting amine (or amide/urea) must be deprotonated for the catalytic cycle to proceed. If the base's conjugate acid has a pKa lower than the N-H bond, deprotonation will be unfavorable.
-
Solution: If you are using a weak base (e.g., K₂CO₃), try a stronger one like NaOtBu or LHMDS. Conversely, if a strong base is causing decomposition, screen weaker bases like K₃PO₄ or Cs₂CO₃. [4][9]
-
-
Presence of Oxygen or Water: Both oxygen and water can severely inhibit the reaction.
-
Cause & Explanation: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) catalyst, rendering them inactive. Water can hydrolyze the active base (e.g., NaOtBu) and interfere with the catalytic cycle. [10][11] * Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Assemble your reaction under a strictly inert atmosphere of nitrogen or argon.
-
Problem: Significant Side Product Formation
Q: I am getting my product, but it's contaminated with significant side products. What is happening?
A: Side products often arise from competing reactions like hydrodehalogenation, diarylation, or substrate decomposition.
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.
-
Cause & Explanation: This can occur if the reductive elimination step is slow compared to competing pathways, sometimes facilitated by trace water or other proton sources.
-
Solution: Ensure strictly anhydrous conditions. Sometimes, changing the ligand to one that promotes faster reductive elimination can solve this issue.
-
-
Diarylation of Primary Amines: A primary amine reacts with two molecules of the aryl halide.
-
Cause & Explanation: This is a common issue when the mono-arylated product is more reactive than the starting amine. The choice of ligand is critical to control selectivity. [7] * Solution: Employ bulky biarylphosphine ligands (e.g., L18, RuPhos), which are known to provide excellent selectivity for monoarylation by sterically hindering the formation of the diarylated product complex. [7]
-
Problem: Catalyst Deactivation (Reaction Stalls)
Q: My reaction starts well but stops before all the starting material is consumed. Why?
A: This indicates catalyst deactivation, where the active catalyst is converted into an inactive form during the reaction.
-
Palladium Black Formation: You observe a black precipitate.
-
Cause & Explanation: This is metallic palladium (Pd(0)) that has aggregated and precipitated from solution. It occurs when the ligand fails to adequately stabilize the Pd(0) intermediates, often at elevated temperatures.
-
Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). Switch to a more robust ligand that provides better stabilization.
-
-
Inhibitory Substrate/Product Coordination:
-
Cause & Explanation: The nitrogen atoms in the pyridine or imidazole rings can bind strongly to the palladium center, forming stable, off-cycle complexes that are catalytically dormant. [12] * Solution: Use bulky ligands that create a protective steric pocket around the palladium, disfavoring coordination from the heteroaromatic rings. Running the reaction at a higher concentration can sometimes favor the productive catalytic pathway over the formation of inhibitory complexes.
-
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Intramolecular C-N Cyclization
This protocol is adapted from methodologies used for the synthesis of imidazo[4,5-c]pyridine-2-ones. [4]
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add the carbamoyl chloride precursor (e.g., 4-chloro-3-ureidopyridine, 0.50 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%), and the ligand (e.g., dppb, 0.05 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaHCO₃, 1.75 mmol, 3.5 equiv) and the degassed solvent (e.g., isopropyl alcohol, 1.3 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-85 °C) under the inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Ligand and Base Screening for Optimization
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Catalyst/Ligand Addition: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and a separate stock solution for each ligand to be tested in an anhydrous, degassed solvent (e.g., toluene). Add the appropriate amount of the palladium and ligand solutions to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Base Addition: Add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS) to each vial or set of vials (1.5-2.5 equiv).
-
Reaction: Add degassed solvent to each vial to reach the target concentration. Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature.
-
Analysis: After a set time (e.g., 4, 8, or 16 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and product formation. This allows for rapid identification of the optimal catalyst-ligand-base combination.
Section 5: Reference Tables
Table 1: Common Catalytic System Components
| Component | Examples | Typical Loading | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(II) sources require in-situ reduction. Pd(0) is more active but air-sensitive. |
| Precatalysts | BrettPhos G1/G3, RuPhos G3 | 0.5-2 mol% | Air-stable, reliable generation of active L-Pd(0). Highly recommended. [1][6] |
| Bulky Ligands | BrettPhos, Xantphos, RuPhos, dppb | 1-2 eq. to Pd | Essential for coupling on pyridine rings to prevent catalyst inhibition. [3][4][7] |
| Bases | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | 1.5-3.5 eq. | Choice depends on substrate N-H pKa and functional group tolerance. [1][4] |
| Solvents | Toluene, Dioxane, THF, iPrOH | 0.1 - 0.5 M | Must be anhydrous and degassed. Aprotic solvents are generally preferred. [1][3][4] |
Section 6: References
-
Gobis, K., Foks, H., & Serocki, M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Boruah, M., & Prajapati, D. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1496-1549. [Link]
-
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Lach, F., & Koza, P. (2015). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 17(12), 3010-3013. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(5), 999-1013. [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2045–2062. [Link]
-
Sci-Hub. (n.d.). Synthesis of Substituted Imidazo[4,5-c]pyridines. Retrieved from [Link]
-
Protsailo, L. V., & Kurmakov, S. L. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 122(46), 11343-11354. [Link]
-
Buchwald, S. L., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 9(12), 1243-1248. [Link]
-
Rosenberg, A. J., Williams, T. M., Jordan, A. J., & Clark, D. A. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(19), 3064-3072. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]
-
Dreher, S. D., & Dormer, P. G. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Current Chemistry, 289, 21-69. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
NIH. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8464-8472. [Link]
-
ResearchGate. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Retrieved from [Link]
-
NIH. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(1), 123. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]
-
DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 86(13), 8893-8904. [Link]
-
Royal Society of Chemistry. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(11), 1834-1838. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Synthesis of N1-Substituted Imidazo[4,5-c]pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N1-substituted imidazo[4,5-c]pyridines. This class of compounds is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, allowing for interaction with a wide range of biological targets.[1][2] However, their synthesis, particularly the selective introduction of substituents at the N1 position, is fraught with challenges that can impede research progress.
This guide is designed to serve as a troubleshooting resource, moving beyond simple protocols to explain the chemical reasoning behind common pitfalls and their solutions. We will address issues from the initial ring formation to the critical, and often frustrating, challenge of achieving N1 regioselectivity, as well as purification and characterization.
Section 1: Core Synthetic Strategies & General Pitfalls
The most prevalent route to the imidazo[4,5-c]pyridine core involves the condensation and cyclization of a 3,4-diaminopyridine precursor with a one-carbon synthon.[1] Common methods include:
-
Phillips-Ladenburg Reaction: Condensation of 3,4-diaminopyridine with carboxylic acids, often under harsh dehydrating conditions using polyphosphoric acid (PPA) at high temperatures.[1]
-
Aldehyde Condensation: An oxidative cyclization reaction between 3,4-diaminopyridine and an aldehyde.[3]
-
Orthoformate Cyclization: Reaction with triethyl orthoformate, sometimes catalyzed by a Lewis acid like ytterbium triflate for milder conditions.[1]
Once the core is formed, the key challenge arises: the selective alkylation or arylation at the N1 position. The imidazo[4,5-c]pyridine system exists as a mixture of tautomers (1H and 3H), making both imidazole nitrogens potential sites for substitution. This lack of inherent selectivity is the most common and significant hurdle in this chemistry.[2][4]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your synthesis campaign in a practical question-and-answer format.
FAQ 1: Poor Regioselectivity - "My N-substitution reaction gives a mixture of N1 and N3 isomers. How can I favor the N1 product?"
This is the most frequent issue. The formation of both N1 (kinetic) and N3 (thermodynamic) products is common because the NH proton can readily tautomerize, presenting two nucleophilic nitrogen atoms to the electrophile.
Causality: The ratio of N1 to N3 isomers is influenced by a delicate balance of steric hindrance, electronic effects, and reaction conditions (solvent, base, temperature, and counter-ion). The N1 position is generally less sterically hindered, while the N3 nitrogen is adjacent to the pyridine ring, which can influence its electronics and the stability of the final product.
Troubleshooting Workflow: Improving N1-Selectivity
Caption: Workflow for addressing N1/N3 isomerism.
Solutions & Protocols:
-
Modify Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is a standard starting point. The choice of base can influence the ion-pairing of the resulting anion, subtly directing the alkylation.
-
Solvent Polarity: Aprotic polar solvents like DMF can stabilize the anionic intermediate. Experimenting with less polar solvents like dioxane might alter the regiochemical outcome.
-
Temperature Control: Alkylation at lower temperatures (e.g., 0 °C to room temperature) often favors the kinetically controlled N1 product. Higher temperatures can lead to equilibration and favor the more thermodynamically stable N3 isomer.
-
Phase-Transfer Catalysis (PTC): Using a catalyst like tetra-n-butylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic system or in DMF can be effective. This method can improve yields and, in some cases, influence regioselectivity.
-
-
Employ a Regiodirecting Strategy (Advanced):
-
If optimizing conditions fails, a more robust method is required. The most reliable approach is to temporarily block the N3 position with a protecting group. A bulky protecting group will sterically direct the subsequent alkylation to the N1 position. After N1-alkylation, the protecting group is removed. While this adds steps, it provides unambiguous results.
-
| Parameter | Condition A (Standard) | Condition B (PTC) | Potential Outcome |
| Base | NaH (60% in oil) | K₂CO₃ | Condition A may favor the kinetic N1 product. |
| Solvent | Anhydrous DMF | DMF | PTC conditions can sometimes alter selectivity. |
| Additive | None | TBAB (0.1 eq) | TBAB facilitates the reaction under milder basicity. |
| Temperature | 0 °C to RT | Room Temperature | Lower temperature is crucial for kinetic control. |
FAQ 2: Characterization - "I have isolated a product, but how can I be certain it is the N1 isomer and not N3?"
Distinguishing between N1 and N3 isomers is a significant challenge as their standard ¹H and ¹³C NMR spectra can be very similar. Mischaracterization is a major pitfall.
Causality: The isomers have the same connectivity and molecular weight. The subtle differences in their chemical environment require more sophisticated analytical techniques to resolve.
Solutions & Protocols:
-
2D NMR Spectroscopy: This is the most powerful non-destructive method for confirming regiochemistry.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment. For an N1-substituted imidazo[4,5-c]pyridine, a through-space correlation (NOE) will be observed between the protons on the N1-substituent (e.g., the α-CH₂) and the H7 proton of the pyridine ring. This correlation is absent in the N3 isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the protons of the N1-substituent to the C2 and C7a carbons of the imidazo[4,5-c]pyridine core.
-
Caption: Key NOE correlation for confirming N1-substitution.
-
X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unambiguous structural proof. This is the gold standard but is dependent on obtaining high-quality crystals.
FAQ 3: Low Yields & Side Reactions - "My initial cyclization to form the imidazo[4,5-c]pyridine core is low-yielding. What can I do?"
Causality: Low yields in the initial ring-forming step can be due to incomplete reaction, degradation of starting materials or products under harsh conditions (e.g., high heat with PPA), or formation of polymeric side products.
Solutions & Protocols:
-
Switch to Milder Conditions: If using PPA, the high temperature and strong acidity can be detrimental. Consider an alternative:
-
Lewis Acid Catalysis: Use a catalyst like Yb(OTf)₃ with triethyl orthoformate. This reaction can often be run at lower temperatures, preserving sensitive functional groups.[1]
-
DMSO-mediated Oxidation: Heating the diaminopyridine and aldehyde in DMSO in the presence of an oxidant like Na₂S₂O₅ can be an effective method.[2]
-
-
Ensure Purity of Starting Materials: 3,4-diaminopyridine is susceptible to oxidation. Ensure it is pure before starting the reaction. Using freshly purified starting material can significantly improve yields.
-
Strict Anhydrous Conditions: For reactions involving dehydrating agents or moisture-sensitive intermediates, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation (Kinetic Control)
This protocol is a representative starting point. Optimization will be required for your specific substrate and electrophile.
-
Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1H-imidazo[4,5-c]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases. The solution should become homogeneous.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The N1 and N3 isomers often have close Rf values, so a shallow gradient and careful fraction collection are essential.
Protocol 2: Analysis by 2D NOESY
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz recommended), acquire a standard proton spectrum first. Use this to set the spectral width for the NOESY experiment.
-
NOESY Experiment: Run a 2D NOESY (or ROESY for medium-sized molecules) experiment. Use a mixing time appropriate for your molecule's size (typically 300-800 ms).
-
Data Processing: Process the 2D data.
-
Analysis: Look for a cross-peak correlating the resonance of the protons on the carbon attached to N1 with the resonance of the H7 proton. The presence of this cross-peak is strong evidence for the N1-substituted structure.
References
-
Gloc, M., Kwiecień, H., & Wierzchowski, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7373. [Link]
-
Sebbar, N. H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Perković, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1748. [Link]
-
Chen, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Özdemir, A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1145-1158. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
proper handling and storage procedures for 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
This guide provides in-depth technical information and best practices for the handling, storage, and use of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine (CAS No. 881844-11-7). As a specialized heterocyclic compound, likely utilized in kinase inhibition research and drug discovery, adherence to proper laboratory procedures is paramount to ensure experimental integrity and personnel safety.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) for handling this compound?
A1: A comprehensive PPE strategy is crucial due to the potential hazards associated with chloro-substituted heterocyclic compounds.[8][9]
-
Gloves: Double gloving with nitrile gloves is recommended.[8][10][11] Nitrile provides good resistance against a range of chemicals. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[12]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[10] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]
-
Lab Coat: A long-sleeved, flame-retardant lab coat that closes in the back is required to protect against skin contact.[8]
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[13][14] If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) may be necessary.[8][15]
Q2: How should I properly store this compound for long-term stability?
A2: Proper storage is critical to prevent degradation and maintain the compound's purity.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C. | Lower temperatures slow down potential degradation reactions. For related compounds, refrigeration is often recommended.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The imidazo[4,5-c]pyridine core can be susceptible to oxidation.[16] An inert atmosphere minimizes exposure to oxygen and moisture. |
| Light | Protect from light. | Many complex organic molecules are light-sensitive. Amber vials are recommended.[17] |
| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | Prevents contamination and exposure to air and moisture.[5][13] |
Q3: What are the known incompatibilities for this compound?
A3: Based on the functional groups present (chlorinated pyridine, ether, imidazole), the following incompatibilities should be assumed:
-
Strong Oxidizing Agents: Can lead to the formation of N-oxides or other degradation products.[5][16]
-
Strong Acids and Bases: May catalyze hydrolysis or other decomposition pathways.
-
Nucleophiles: The chloro-substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially under forcing conditions. This is often the desired reaction but is an incompatibility if unintended.
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.[18]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.[13] Do not mix with other waste streams unless approved by your EHS department.
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[5][18] Never pour this chemical down the drain.[10]
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
-
Question: I am attempting a nucleophilic substitution at the C4-chloro position, but the reaction is sluggish or not proceeding. What could be the cause?
-
Answer: The reactivity of the chloro group on the imidazo[4,5-c]pyridine ring can be influenced by several factors.
-
Activation: The pyridine nitrogen can be protonated or coordinated to a Lewis acid to increase the electrophilicity of the ring system, making the chloro group a better leaving group.
-
Reaction Conditions: These reactions often require elevated temperatures. Ensure your reaction temperature is appropriate. Microwave-assisted synthesis can sometimes accelerate these transformations.
-
Catalyst: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a common and effective method for forming C-N bonds with chloro-pyridines and may be more efficient than direct SNAr.[19]
-
Reagent Quality: Verify the purity and activity of your nucleophile and any catalysts or reagents used.
-
Issue 2: Compound Appears Degraded or Shows Impurities on Analysis (TLC, LC-MS)
-
Question: My stock solution or solid sample is showing unexpected spots on TLC or peaks in LC-MS. What could be the cause of this degradation?
-
Answer: Degradation can occur due to improper handling or storage.
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially in the presence of moisture and acid/base traces, leading to the corresponding hydroxypyridine derivative.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, a common side reaction in related heterocyclic systems, particularly if exposed to oxidizing conditions.[16]
-
Cleavage of the Methoxybenzyl Group: The 4-methoxybenzyl (PMB) group is a common protecting group that can be cleaved under certain acidic or oxidative conditions. Re-evaluate your experimental conditions for potential incompatibilities.
-
Issue 3: Poor Solubility
-
Question: I am having difficulty dissolving the compound in my desired solvent system. What are some suitable solvents?
-
Answer: While specific solubility data is not published, compounds with this scaffold are often soluble in polar aprotic solvents.
-
Recommended Solvents: Try solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dichloromethane (DCM).
-
Solubility Enhancement: Gentle warming or sonication can aid in dissolution. For aqueous buffers, preparing a concentrated stock solution in DMSO first and then diluting it into the aqueous medium is a standard practice. Be mindful of the final DMSO concentration in your assay.
-
Experimental Workflow & Decision Making
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of the compound.
Chemical Stability Decision Tree
This diagram provides a troubleshooting path if you suspect compound instability or degradation.
Caption: Decision tree for troubleshooting compound stability.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. (2005, October 13). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. (2012, April 6). PubMed. Retrieved January 24, 2026, from [Link]
-
4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. (1995, September 29). PubMed. Retrieved January 24, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved January 24, 2026, from [Link]
- Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD. Retrieved January 24, 2026, from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved January 24, 2026, from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 24, 2026, from [Link]
-
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013, February 1). PubMed. Retrieved January 24, 2026, from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Innovation & Impact. Retrieved January 24, 2026, from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH. Retrieved January 24, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). PubMed. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet (SDS) Pyridine. (2025, February 10). LPS. Retrieved January 24, 2026, from [Link]
-
Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved January 24, 2026, from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved January 24, 2026, from [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. pppmag.com [pppmag.com]
- 13. carlroth.com [carlroth.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. gerpac.eu [gerpac.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. echemi.com [echemi.com]
- 19. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
A Comparative Analysis of Methodologies for Target Engagement and Validation
In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target are paramount. This guide provides an in-depth, comparative analysis of experimental strategies to validate the biological target of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine , a novel compound emerging from the promising imidazo[4,5-c]pyridine scaffold. Drawing from extensive research into this chemical class, we posit a primary putative target: the Src family of non-receptor tyrosine kinases (SFKs) .[1] This guide will, therefore, be anchored around the central hypothesis of SFK inhibition, offering a multi-faceted approach to its validation.
The imidazo[4,5-c]pyridine core is structurally analogous to purines, suggesting a propensity for interaction with ATP-binding sites in various enzymes, particularly kinases.[2] Indeed, derivatives of this scaffold have been identified as potent inhibitors of several kinases, including Aurora kinases and DNA-dependent protein kinase (DNA-PK).[3][4] Notably, recent studies have successfully developed imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases for the treatment of glioblastoma.[1] This precedent strongly supports the selection of SFKs as the initial and most probable target for our subject compound.
This guide will navigate the researcher through a logical and robust workflow for target validation, comparing and contrasting various experimental techniques. We will delve into the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
The Target Validation Workflow: A Comparative Overview
Successful target validation hinges on a multi-pronged approach, gathering evidence from biochemical, biophysical, and cellular assays. Each method provides a unique piece of the puzzle, and their collective results build a compelling case for a specific biological target. Below is a conceptual workflow that we will explore in detail.
Figure 1: A conceptual workflow for the validation of a putative kinase target for a novel small molecule.
I. Biochemical and Biophysical Validation: The First Line of Evidence
The initial step in validating our hypothesis is to determine if this compound directly interacts with and inhibits the catalytic activity of Src family kinases.
A. Kinase Activity Assays: Measuring Direct Inhibition
These assays are fundamental for quantifying the inhibitory potential of a compound against a purified enzyme.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagents and Setup:
-
Recombinant human Src kinase (e.g., MilliporeSigma).
-
Substrate peptide (e.g., poly(E,Y)4:1).
-
ATP at a concentration equal to the Km for Src.
-
This compound serially diluted in DMSO.
-
Known Src inhibitor (e.g., Dasatinib) as a positive control.
-
DMSO as a vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, combine the Src kinase, substrate, and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparison of Alternatives:
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced. | High sensitivity, broad dynamic range, resistant to compound interference. | Indirect measurement of kinase activity. |
| FRET-based Assays | Fluorescence resonance energy transfer between a donor and acceptor on a peptide substrate. | Real-time monitoring, homogeneous format. | Potential for compound interference with fluorescence. |
| Radiometric Assays | Measures the incorporation of 32P or 33P from ATP into a substrate. | The "gold standard," highly sensitive and direct. | Requires handling of radioactive materials, low-throughput. |
Causality: A low IC50 value in a direct kinase assay provides strong evidence that the compound can inhibit the catalytic activity of the target protein in a purified system.
B. Direct Binding Assays: Quantifying the Interaction
While kinase activity assays demonstrate functional inhibition, biophysical methods confirm direct physical interaction and provide valuable thermodynamic and kinetic data.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant Src kinase onto a sensor chip (e.g., CM5 chip).
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor surface.
-
A known Src binder can be used as a positive control, and a structurally similar but inactive compound as a negative control.
-
Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized kinase.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison of Alternatives:
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized partner. | Real-time kinetics, high sensitivity, label-free. | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile (KD, ΔH, ΔS), solution-based. | Requires larger amounts of protein and compound, lower throughput. |
Causality: A low KD value from SPR or ITC provides quantitative evidence of a direct and specific binding event between the compound and the putative target protein.
II. Cellular Target Engagement and Downstream Effects
Confirming that the compound interacts with its target in a complex cellular environment is a critical step in the validation process.
A. Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells
CETSA is a powerful technique to assess the direct binding of a compound to its target in intact cells or cell lysates. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells (e.g., a human cancer cell line with high Src expression) with this compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Src kinase remaining in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Src kinase as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Causality: A thermal shift in the presence of the compound is strong evidence of direct target engagement within the complex milieu of the cell.
B. Phospho-protein Analysis: Assessing Downstream Functional Effects
If this compound inhibits Src kinase activity, this should lead to a decrease in the phosphorylation of its downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Src and Downstream Targets
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a specified time. Include a known Src inhibitor as a positive control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for:
-
Phospho-Src (Tyr416) - an indicator of Src activation.
-
Total Src - as a loading control.
-
Phospho-FAK, Phospho-paxillin, or Phospho-STAT3 - known downstream substrates of Src.
-
Total FAK, paxillin, or STAT3 - as loading controls.
-
-
Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Expected Results:
| Treatment | Phospho-Src (Tyr416) | Total Src | Phospho-Downstream Target | Total Downstream Target |
| Vehicle (DMSO) | High | Unchanged | High | Unchanged |
| Test Compound | Decreased | Unchanged | Decreased | Unchanged |
| Known Src Inhibitor | Decreased | Unchanged | Decreased | Unchanged |
Causality: A dose-dependent decrease in the phosphorylation of Src and its known downstream substrates provides functional evidence of target inhibition in a cellular context.
III. Genetic Validation: Corroborating the Pharmacological Data
Genetic approaches to target validation provide an orthogonal method to confirm that the observed cellular phenotype is indeed due to the inhibition of the putative target.
Experimental Protocol: siRNA-mediated Knockdown of Src
-
Transfection: Transfect cells with siRNA specifically targeting Src mRNA or a non-targeting control siRNA.
-
Compound Treatment: After allowing time for the knockdown of Src protein (typically 48-72 hours), treat the cells with this compound or vehicle.
-
Phenotypic Assay: Perform a relevant phenotypic assay, such as a cell proliferation assay (e.g., MTT or CellTiter-Glo) or a cell migration assay (e.g., wound healing or transwell assay), as Src is known to be involved in these processes.
-
Data Analysis: Compare the phenotypic effects of the compound in the control cells with the phenotype of the Src knockdown cells.
Figure 3: The logic of using genetic knockdown to validate a pharmacological observation.
Conclusion
The validation of a biological target for a novel small molecule is a rigorous and multi-faceted process. For this compound, the existing literature on the imidazo[4,5-c]pyridine scaffold provides a strong rationale for investigating the Src family of kinases as the primary putative target.[1]
By systematically employing the comparative methodologies outlined in this guide—from direct biochemical and biophysical assays to cellular target engagement and genetic validation—researchers can build a robust and compelling case for the mechanism of action of this compound. The convergence of evidence from these orthogonal approaches is the cornerstone of modern target validation, providing the necessary confidence to advance a promising molecule through the drug discovery pipeline.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. Available at: [Link]
-
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][6]imidazo[1,2-d][1][5][7]triazine Derivatives. PubMed Central. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]
-
Synthesis and anti-HIV evaluation of the novel 2-(m-chlorobenzyl)-4-substituted-7-methyl-1, 1, 3-trioxo-pyrazolo[4, 5-e][1][5][7]thiadiazines. PubMed. Available at: [Link]
-
Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides. MDPI. Available at: [Link]
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. Available at: [Link]
- Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/publication/277322585_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PubMed Central. Available at: [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. Available at: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available at: [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PubMed Central. Available at: [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available at: [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Strategic Guide to Correlating In Vitro and In Vivo Activity for Novel Imidazo[4,5-c]pyridine Analogs
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system, structurally analogous to purines, which has garnered significant attention in medicinal chemistry. This core is present in compounds exhibiting a wide array of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties.[1] For instance, certain imidazo[4,5-c]pyridine derivatives have shown promise as inhibitors of critical cellular targets like Poly(ADP-ribose) polymerase (PARP) and Src family kinases (SFKs), highlighting their therapeutic potential, particularly in oncology.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for novel compounds within this class. We will use the hypothetical compound, 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine , as a case study to illustrate the logical progression from initial in vitro characterization to in vivo validation. The methodologies outlined herein are designed to be self-validating, ensuring that each experimental step builds upon the last to create a cohesive and compelling data package.
Part 1: Foundational In Vitro Characterization: From Cellular Effects to Target Engagement
The initial phase of characterization aims to answer two fundamental questions: Does the compound exhibit biological activity in a cellular context, and what is its specific molecular target? Based on the prevalence of kinase inhibition within the broader imidazopyridine family, we will hypothesize that our lead compound, this compound, functions as a kinase inhibitor.
Initial Broad-Spectrum Anticancer Screening
The first step is to assess the compound's general cytotoxic or antiproliferative effects across a diverse panel of human cancer cell lines. This provides an initial indication of potency and a potential spectrum of activity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from a panel of human cancer cell lines (e.g., MDA-MB-468, SW-620, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base and read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.5 |
| SW-620 | Colon Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| PC-3 | Prostate Cancer | 5.1 |
Pinpointing the Molecular Target: Kinase Inhibition Assay
The promising sub-micromolar activity in the MDA-MB-468 cell line warrants a deeper investigation into the specific molecular target. Based on literature for related scaffolds, we hypothesize inhibition of a Src family kinase.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., Src), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase inhibitor tracer, and our test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
TR-FRET Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: The binding of the tracer to the kinase results in a high TR-FRET signal. Displacement of the tracer by the test compound leads to a decrease in the signal. Calculate the Ki (inhibition constant) from the resulting dose-response curve.
Cellular Target Engagement: Western Blot Analysis
To confirm that the compound inhibits the target kinase within a cellular context, we can assess the phosphorylation status of a known downstream substrate of the kinase.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Lysis: Treat MDA-MB-468 cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the kinase's substrate and the total substrate protein. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-substrate signal relative to the total substrate indicates target engagement.
Part 2: Translating In Vitro Findings to In Vivo Models
With a solid in vitro data package suggesting potent and on-target activity, the next logical step is to evaluate the compound's efficacy in a living organism. This requires an understanding of its pharmacokinetic properties and testing in a relevant disease model.
Essential Pharmacokinetics: Understanding Drug Disposition
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3][4] A preliminary PK study is crucial for designing an effective in vivo efficacy study.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer this compound to a cohort of mice via both intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life (t1/2), and oral bioavailability (%F). Good oral bioavailability is a desirable property for a potential therapeutic agent.[5]
In Vivo Efficacy: The Xenograft Tumor Model
A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method for evaluating the in vivo antitumor activity of a compound.
Experimental Protocol: MDA-MB-468 Xenograft Study
-
Tumor Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound to the treatment group at a predetermined dose and schedule, based on the PK data.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis. Calculate the tumor growth inhibition (TGI).
In Vivo Target Validation: Pharmacodynamic (PD) Analysis
To confirm that the observed antitumor effect is due to the intended mechanism of action, it's essential to measure target engagement in the tumor tissue.
Experimental Protocol: Tumor Pharmacodynamic Assessment
-
Satellite Group: Include a satellite group of tumor-bearing mice in the efficacy study for PD analysis.
-
Tumor Collection: At a specific time point after the final dose (ideally corresponding to the time of maximal plasma concentration, Cmax), collect tumor samples.
-
Western Blot Analysis: Prepare lysates from the tumor tissue and perform a Western blot for the same phospho-substrate and total substrate as in the in vitro cellular assay. A reduction in the phospho-substrate in the treated tumors compared to the vehicle control confirms in vivo target engagement.
Part 3: The Crucial Link: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a clear and predictive relationship between the in vitro activity and the in vivo efficacy of the compound. This correlation is fundamental to understanding the drug's behavior and for making informed decisions in its development.
Conceptual Framework for IVIVC
A successful IVIVC demonstrates that the compound's concentration required to inhibit the target and cell growth in vitro is achievable at the tumor site in vivo and that this exposure level leads to the desired therapeutic effect (tumor growth inhibition). The PK/PD relationship is at the heart of this correlation.
Data Integration for a Cohesive Narrative
-
Relating Potency and Exposure: Compare the in vitro IC50 (from the MDA-MB-468 cell line) with the drug concentrations achieved in the plasma and tumor tissue during the in vivo study. A strong correlation would show that the in vivo exposure levels exceed the in vitro IC50 for a significant duration.
-
Linking Target Engagement Across Models: The degree of phospho-substrate reduction observed in the in vitro Western blots at a given concentration should correlate with the reduction seen in the tumor tissue from the in vivo study at corresponding exposure levels.
-
Connecting Target Engagement to Efficacy: Ultimately, the level of in vivo target inhibition (from the PD analysis) should correlate with the extent of tumor growth inhibition.
Visualizing the Drug Development Cascade
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications | MDPI [mdpi.com]
- 4. ashp.org [ashp.org]
- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical framework for researchers working with 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will navigate the critical aspects of its synthesis, purification, and characterization, offering comparative insights and actionable protocols to enhance the reliability and consistency of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible experimental workflows.
The imidazo[4,5-c]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential applications as kinase inhibitors for cancer therapy.[1] The specific compound, this compound, with its particular substitution pattern, presents unique challenges and considerations for ensuring experimental reproducibility.
The Synthesis of this compound: A Comparative Approach to Ensuring Consistency
The synthesis of the target molecule can be approached through several routes, with the most common being the N-alkylation of a 4-chloro-1H-imidazo[4,5-c]pyridine precursor. The reproducibility of this synthesis is highly dependent on the choice of reagents, reaction conditions, and work-up procedures.
Method 1: Classical N-Alkylation under Basic Conditions
This widely used method involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with 4-methoxybenzyl chloride.
Diagram of the Synthetic Workflow
Caption: General workflow for the purification and characterization of the target compound.
Detailed Characterization Protocol
A comprehensive characterization of the final product is non-negotiable for ensuring its identity and purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Acquire a ¹H NMR spectrum to confirm the presence of all expected protons and their chemical environments. The spectrum should be consistent with the structure of this compound.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Obtain a ¹³C NMR spectrum to verify the number of unique carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the compound to confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by HPLC. A purity of >95% is generally required for biological assays.
-
Melting Point: Determine the melting point of the solid compound. A sharp melting point is indicative of high purity.
Trustworthiness through Self-Validation: Each analytical technique provides a piece of the puzzle. Consistent data across all techniques (e.g., a single major peak in HPLC corresponding to the correct mass in HRMS and a clean NMR spectrum) provides a high degree of confidence in the compound's identity and purity.
Application in Biological Assays: A Comparative Perspective
While specific biological activity data for this compound is not extensively published, the imidazo[4,5-c]pyridine scaffold is known to be a versatile pharmacophore. For instance, derivatives have been investigated as inhibitors of various kinases, making them potential candidates for anticancer drug discovery.
[1]To ensure the reproducibility of biological assays, it is crucial to compare the activity of your synthesized compound with a known standard or a commercially available analogue, if possible.
Table of Potential Biological Assay Comparisons
| Assay Type | Target Compound | Positive Control (Example) | Negative Control (Example) | Key Readout |
| Kinase Inhibition Assay | This compound | Staurosporine (broad-spectrum kinase inhibitor) | DMSO (vehicle) | IC₅₀ value |
| Cell Proliferation Assay | This compound | Doxorubicin (cytotoxic agent) | Untreated cells | GI₅₀ value |
| In Vivo Tumor Model | This compound | Approved drug for the specific cancer type | Vehicle control | Tumor growth inhibition |
Expertise and Experience: The choice of appropriate controls is paramount. A positive control validates the assay's ability to detect an effect, while a negative control establishes the baseline. The vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have a biological effect on its own.
Conclusion: A Commitment to Rigor and Reproducibility
Ensuring the reproducibility of experiments with this compound, and indeed any chemical entity, requires a meticulous and systematic approach. By carefully selecting and documenting synthetic methods, rigorously purifying and characterizing the compound, and employing well-controlled biological assays, researchers can build a foundation of trustworthy and reliable data. This commitment to scientific integrity is not merely a procedural formality but a cornerstone of advancing drug discovery and development. Adherence to guidelines from organizations like the International Union of Pure and Applied Chemistry (IUPAC) and the American Chemical Society (ACS) on data reporting further strengthens the reproducibility of scientific findings.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
ACS Research Data Guidelines. ACS Publications. Available at: [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Instructions for Perspectives. Organic Syntheses. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of benzoim[4][5]idazo[1,2-c]pyrimidine and benzoim[4][5]idazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Available at: [Link]
-
Author Guidelines. ACS Synthetic Biology. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones and their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Available at: [Link]
-
Method for synthesizing 4-chloro-pyridine. Google Patents. Available at:
-
Regiospecific coelenterazine analogs for bioassays and molecular imaging. ResearchGate. Available at: [Link]
-
reproducibility (R05305). The IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
New international guidelines on organic pure material standards. BIPM. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. Tropical Journal of Natural Product Research. Available at: [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
-
STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. Available at: [Link]
-
Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. MDPI. Available at: [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one. ResearchGate. Available at: [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS Research Data Guidelines [researcher-resources.acs.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Comparative Analysis of the AXL Inhibitor Dubermatinib (TP-0903) and Standard Chemotherapy Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a shift towards targeted therapies that exploit specific molecular vulnerabilities within cancer cells. This guide provides an in-depth comparison of a novel targeted agent, dubermatinib (TP-0903), a potent AXL receptor tyrosine kinase inhibitor, with established standard-of-care chemotherapy agents: cisplatin, doxorubicin, and paclitaxel. While the user's initial query specified "4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine," a comprehensive literature search did not yield a specific well-characterized compound with that name and extensive efficacy data. Therefore, this guide focuses on dubermatinib (TP-0903), a clinically relevant and well-studied compound that represents a promising therapeutic strategy in the broader class of heterocyclic kinase inhibitors.
This comparison will delve into the distinct mechanisms of action, present available preclinical and clinical efficacy data, and provide detailed protocols for key experimental assays used in the evaluation of these anticancer agents. The objective is to offer a comprehensive resource for researchers to understand the relative therapeutic potential and mechanistic underpinnings of a targeted AXL inhibitor versus traditional cytotoxic chemotherapies.
Section 1: Mechanisms of Action - A Tale of Two Strategies
The fundamental difference between dubermatinib and standard chemotherapy lies in their therapeutic approach. Chemotherapy agents are cytotoxic, primarily targeting rapidly dividing cells, which includes both cancerous and healthy cells, leading to well-known side effects. In contrast, targeted therapies like dubermatinib are designed to interact with specific molecular targets that are more critical for the growth and survival of cancer cells.
Dubermatinib (TP-0903): Precision Targeting of the AXL Receptor Tyrosine Kinase
Dubermatinib is an orally available small molecule inhibitor that selectively targets the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in a variety of human cancers, correlating with poor prognosis and drug resistance.[2] AXL plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1]
The activation of AXL, typically by its ligand Gas6, initiates a cascade of downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which are central to cancer cell survival and proliferation. By binding to and inhibiting AXL, dubermatinib effectively blocks these signaling pathways.[1] This targeted inhibition disrupts the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[1] Furthermore, inhibiting AXL can enhance the sensitivity of cancer cells to other chemotherapeutic agents.[1]
Standard Chemotherapy Agents: Broad-Spectrum Cytotoxicity
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects by forming cross-links with DNA. This damage to the DNA disrupts its replication and transcription, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
Doxorubicin is an anthracycline antibiotic that has a multi-faceted mechanism of action. Its primary mode of cytotoxicity involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks and subsequent cell death.
Section 2: Comparative Efficacy - In Vitro and In Vivo Evidence
A direct comparison of the efficacy of dubermatinib with standard chemotherapies is complex due to the variability in experimental models and conditions across different studies. However, by examining the available data, we can draw meaningful insights into their relative potencies and therapeutic potential in specific cancer contexts.
In Vitro Cytotoxicity: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for dubermatinib and standard chemotherapy agents in various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line, assay method, and exposure time.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Dubermatinib (TP-0903) | Acute Myeloid Leukemia | MOLM13 | 0.02 - 0.05 | [3] |
| Acute Myeloid Leukemia | Primary AML Samples | 0.021 - 0.067 | [3] | |
| Cisplatin | Pancreatic Cancer | BxPC-3 | 5.96 ± 2.32 | [4] |
| Pancreatic Cancer | MIA PaCa-2 | 7.36 ± 3.11 | [4] | |
| Pancreatic Cancer | PANC-1 | 100 ± 7.68 | [4] | |
| Ovarian Cancer | Various | 0.1 - 0.45 (µg/mL) | [2] | |
| Doxorubicin | Acute Myeloid Leukemia | HL60/DOX (resistant) | 14.36 ± 2.23 | [5] |
| Acute Myeloid Leukemia | MOLM-14 | 0.0686 | [6] | |
| Paclitaxel | Non-Small Cell Lung Cancer | Various | Median: 9.4 (24h) | [7] |
| Ovarian Cancer | Various | 0.0004 - 0.0034 | [2] | |
| Breast Cancer | MDA-MB-231 | 0.002 | [8] |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.
In Vivo Antitumor Activity: Evidence from Preclinical Models
Animal models, particularly xenograft studies in mice, provide a crucial platform for evaluating the in vivo efficacy of anticancer agents.
Dubermatinib (TP-0903): In preclinical models of pancreatic ductal adenocarcinoma (PDA), dubermatinib has demonstrated both anti-tumor and anti-metastatic effects, leading to increased survival in tumor-bearing mice. [9][10]When used in combination with the standard chemotherapy agent gemcitabine, dubermatinib showed enhanced efficacy in reducing tumor size and improving median survival in a genetically engineered mouse model of PDA. [9]In models of acute myeloid leukemia (AML), particularly those with FLT3-ITD mutations, dubermatinib suppressed leukemia outgrowth and significantly prolonged survival in xenograft models. [3] Standard Chemotherapy Agents: The in vivo efficacy of cisplatin, doxorubicin, and paclitaxel is well-established across a wide range of tumor models and has been the basis for their clinical use for decades. For instance, cisplatin-based chemotherapy is a cornerstone of treatment for various solid tumors, and its efficacy in pancreatic cancer has been demonstrated in numerous preclinical and clinical studies. [11]Similarly, doxorubicin is a key component of treatment regimens for hematological malignancies like AML, and paclitaxel is widely used for solid tumors such as non-small cell lung cancer (NSCLC) and ovarian cancer, with its efficacy demonstrated in both preclinical and clinical settings. [7][12]
Section 3: Experimental Protocols - The Foundation of Reliable Data
The reproducibility and validity of experimental data are paramount in scientific research. This section provides detailed, step-by-step methodologies for key assays used to evaluate the efficacy of anticancer agents.
In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., dubermatinib, cisplatin, doxorubicin, or paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
In Vivo Tumor Xenograft Study
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the antitumor efficacy of a test compound.
Workflow Diagram:
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice) aged 6-8 weeks.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., dubermatinib orally) and control (vehicle) according to the planned dosing schedule and route of administration. For standard chemotherapy agents, administration is typically intraperitoneal or intravenous.
-
Efficacy Evaluation: Continue to measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Section 4: Conclusion - The Evolving Paradigm of Cancer Treatment
This guide has provided a comparative overview of the novel AXL inhibitor dubermatinib (TP-0903) and the cornerstone chemotherapy agents cisplatin, doxorubicin, and paclitaxel. The fundamental distinction lies in their mechanism of action: dubermatinib offers a targeted approach by inhibiting a specific signaling pathway crucial for cancer cell survival and metastasis, while traditional chemotherapies exert broad cytotoxic effects on rapidly dividing cells.
Preclinical data suggests that dubermatinib holds significant promise, demonstrating potent antitumor activity both as a single agent and in combination with other therapies in various cancer models. [3][9][10]While direct head-to-head comparative efficacy data with standard chemotherapies is still emerging, the targeted nature of dubermatinib suggests the potential for a more favorable therapeutic window, with reduced off-target toxicities.
The continued investigation of targeted therapies like dubermatinib, both as monotherapies and in combination with existing treatments, is crucial for advancing the field of oncology. [2]A deeper understanding of their mechanisms and efficacy, grounded in robust experimental data, will pave the way for more personalized and effective cancer treatments.
References
-
Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). MDPI. [Link]
-
AXL Inhibitors in Oncology Clinical Trials: A Review. (2025). ResearchGate. [Link]
-
Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). National Center for Biotechnology Information. [Link]
-
AXL Inhibitors in Oncology Clinical Trials: A Review. (2025). National Center for Biotechnology Information. [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2015). ACS Publications. [Link]
-
AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer. (2021). National Center for Biotechnology Information. [Link]
-
AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer. (2021). American Association for Cancer Research. [Link]
-
Acquired resistance of pancreatic cancer cells to cisplatin is multifactorial with cell context-dependent involvement of resistance genes. (2016). National Center for Biotechnology Information. [Link]
-
The IC50 value of common drugs for chemotherapy and targeted therapy... (n.d.). ResearchGate. [Link]
-
Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression. (2015). National Center for Biotechnology Information. [Link]
-
TP-0903 is active in models of drug-resistant acute myeloid leukemia. (2020). National Center for Biotechnology Information. [Link]
-
Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998). National Center for Biotechnology Information. [Link]
-
Drug-sensitivity of resistant acute myeloid leukemia cell line to Doxorubicin is enhanced by Triptolide through down-regulation of HIF-1α and Nrf2. (2013). ASH Publications. [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2022). National Center for Biotechnology Information. [Link]
-
TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion. (2022). National Center for Biotechnology Information. [Link]
-
Efficacy and safety of nab-paclitaxel plus platinum in non-small cell lung cancer: a meta-analysis. (2023). Frontiers. [Link]
-
Efficacy of Cisplatin-Containing Chemotherapy Regimens in Patients of Pancreatic Ductal Adenocarcinoma: A Systematic Review and Meta-analysis. (2024). National Center for Biotechnology Information. [Link]
-
Preclinical Testing of a Novel Axl-Kinase Inhibitor in Chronic Lymphocytic Leukemia. (2012). ASH Publications. [Link]
-
Efficacy and safety of nanoparticle albumin-bound paclitaxel in advanced non-small cell lung cancer: A systematic review and meta-analysis of clinical trials and observational studies. (2020). National Center for Biotechnology Information. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. [Link]
-
Abstract 7224: Investigation of the efficacy of duocarmycin SA in combination with FDA approved drugs in acute myeloid leukemia cells in vitro. (2021). ResearchGate. [Link]
-
Dosing of 3 Targeted Agents in Novel Drug Combinations Used at the Precision Medicine Clinic of the University of California San Diego. (2021). National Center for Biotechnology Information. [Link]
-
Effect of cisplatin on PANC1 cells. (A) Dose response curve of... (n.d.). ResearchGate. [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective: Miniperspective. (2015). University of Edinburgh. [Link]
-
Comparative efficacy of targeted therapy, chemotherapy and their combination for advanced cholangiocarcinoma: a systematic review and network meta-analysis. (2025). National Center for Biotechnology Information. [Link]
-
Potentiation of paclitaxel cytotoxicity in lung and esophageal cancer cells by pharmacologic inhibition of the phosphoinositide. (n.d.). CORE. [Link]
-
Targeted Therapies for NSCLC. (2007). U.S. Pharmacist. [Link]
-
Comparable efficacy and less toxicity of pegylated liposomal doxorubicin versus epirubicin for neoadjuvant chemotherapy of breast cancer. (2016). ScienceOpen. [Link]
-
The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins. (2022). National Center for Biotechnology Information. [Link]
-
Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (2025). ResearchGate. [Link]
-
Alteration in the expression of the chemotherapy resistance‑related genes in response to chronic and acute hypoxia in pancreatic cancer. (2023). Spandidos Publications. [Link]
-
Targeted Therapy vs. Chemotherapy: What's the Difference?. (2025). LinkedIn. [Link]
-
Efficacy and cardiovascular safety of liposomal doxorubicin: a systematic review and meta-analysis of randomized trials. (2025). scielo.br. [Link]
-
Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. (2024). bioRxiv. [Link]
-
Definition of dubermatinib. (n.d.). National Cancer Institute. [Link]
-
The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. (2022). Dovepress. [Link]
-
Axl Kinase as a Key Target for Oncology: Focus on Small Molecule Inhibitors. (2014). American Association for Cancer Research. [Link]
-
Pegylated liposomal doxorubicin for myeloid neoplasms. (2019). National Center for Biotechnology Information. [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). National Center for Biotechnology Information. [Link]
-
Evaluating the Therapeutic Potential of MRT68921 and Afatinib in Three-Dimensional Models of Epithelial Ovarian Cancer. (2024). MDPI. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. AXL Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Cisplatin-Containing Chemotherapy Regimens in Patients of Pancreatic Ductal Adenocarcinoma: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of nanoparticle albumin-bound paclitaxel in advanced non-small cell lung cancer: A systematic review and meta-analysis of clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine through Mutagenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for confirming the molecular target of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine , a compound belonging to the versatile imidazo[4,5-c]pyridine class. While the specific target of this particular molecule may be unconfirmed, its structural relatives have shown a range of activities, including the inhibition of kinases, viral polymerases, and other key cellular enzymes.[1][2][3][4][5][6]
This guide will operate on a common and plausible hypothesis for this scaffold: that our compound of interest acts as a kinase inhibitor . We will detail a rigorous, multi-faceted approach centered on mutagenesis to not only identify but also definitively validate this hypothesized interaction. This process is paramount for building a compelling preclinical data package and ensuring the downstream success of a therapeutic candidate.
The Central Hypothesis: Targeting a Kinase
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, structurally mimicking purines and thus finding purchase in the ATP-binding pockets of numerous enzymes, particularly kinases.[2][3] Several derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are crucial regulators of various cellular signaling pathways.[1] Therefore, a logical starting hypothesis is that this compound exerts its biological effects by inhibiting a specific kinase.
Our objective is to systematically test and confirm this hypothesis. The gold standard for such validation is to demonstrate that the compound's effect is exquisitely dependent on a specific interaction with its target protein, an interaction that can be disrupted by targeted mutations.[7][8]
Experimental Strategy: A Mutagenesis-Driven Approach
Our experimental workflow is designed to be a self-validating system, where each step builds upon the last to create a cohesive and compelling body of evidence.
Figure 1: A streamlined workflow for confirming a drug's mechanism of action using mutagenesis.
Part 1: Site-Directed Mutagenesis - Altering the Lock to Test the Key
The core of our validation strategy lies in site-directed mutagenesis.[9] By introducing specific amino acid changes in the putative target kinase, we can test whether the compound's activity is ablated. A common and powerful approach is the "gatekeeper" mutation, which involves replacing a small amino acid in the ATP-binding pocket with a bulkier one. This modification can sterically hinder the binding of the inhibitor without significantly affecting the kinase's catalytic activity.
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.[10][11]
-
Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure at least 11 base pairs of correct sequence on both sides of the mutation.
-
The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.
-
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
| Component | Amount |
| Template DNA (plasmid with target kinase cDNA, 50 ng/µL) | 1 µL |
| 10X Reaction Buffer | 5 µL |
| Forward Primer (100 ng/µL) | 1.25 µL |
| Reverse Primer (100 ng/µL) | 1.25 µL |
| dNTP Mix (10 mM) | 1 µL |
| High-Fidelity DNA Polymerase (e.g., PfuTurbo) | 1 µL |
| dH₂O | to 50 µL |
-
Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[11]
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on selective media and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Confirm the presence of the desired mutation by Sanger sequencing.
-
Part 2: Comparative Analysis in Cellular Systems
With both wild-type (WT) and mutant kinase expression vectors in hand, the next step is to compare the effects of our compound in a biologically relevant cellular context. Cell-based assays are crucial as they provide insights into a compound's activity within a complex physiological environment.[12][13]
Experimental Design: Wild-Type vs. Mutant Kinase
The logic here is straightforward: if this compound specifically inhibits the wild-type kinase, its efficacy should be significantly reduced in cells expressing the mutation-conferred resistant mutant.
Figure 2: Logical framework for comparing compound activity against wild-type and mutant kinases.
Protocol 2: Cell-Based Functional Assay (e.g., Cell Proliferation)
This protocol outlines a general approach; the specific endpoint will depend on the known downstream effects of the target kinase (e.g., cell viability, apoptosis, cytokine release).[13][14]
-
Cell Line Selection: Choose a cell line where the target kinase plays a significant, measurable role in a specific pathway (e.g., a cancer cell line dependent on Src for proliferation).
-
Transfection: Transfect the cells with either the wild-type or mutant kinase expression vector. A mock transfection (empty vector) should be included as a control.
-
Compound Treatment:
-
Plate the transfected cells in 96-well plates.
-
After allowing the cells to adhere, treat them with a dose-response range of this compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Assay Endpoint Measurement:
-
After an appropriate incubation period (e.g., 48-72 hours), measure the chosen endpoint. For cell proliferation, a common method is the MTS or WST-1 assay, which measures metabolic activity.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line (WT-expressing, mutant-expressing, and mock).
-
Expected Results and Interpretation
A significant rightward shift in the IC₅₀ value for the mutant-expressing cells compared to the wild-type-expressing cells would be strong evidence of on-target activity.
| Cell Line | IC₅₀ of Compound (nM) | Fold-Shift in IC₅₀ |
| Mock Transfected | 150 | - |
| Wild-Type Kinase | 50 | 1x |
| Mutant Kinase | >5000 | >100x |
Table 1: Hypothetical data from a cell-based functional assay demonstrating on-target activity.
Part 3: Direct Binding Assays - Visualizing the Interaction
While functional assays are powerful, they are indirect. To provide definitive proof of a direct interaction, and to quantify the loss of affinity due to the mutation, biophysical binding assays are indispensable.
Alternative Approaches: Measuring Direct Binding
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR): Immobilizes the protein and flows the compound over it, measuring binding in real-time to determine on- and off-rates (ka, kd) and affinity (Kd).
-
Fluorescent Thermal Shift Assay (FTSA): Measures the change in the melting temperature of the protein upon ligand binding. A significant shift indicates a stabilizing interaction.
Protocol 3: Fluorescent Thermal Shift Assay (FTSA)
-
Protein Expression and Purification: Express and purify both wild-type and mutant kinase proteins.
-
Assay Setup:
-
In a 96-well PCR plate, prepare reactions containing:
-
Purified kinase (WT or mutant) at a final concentration of 2 µM.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Varying concentrations of this compound.
-
Include a vehicle control.
-
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25°C to 95°C.
-
Measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) induced by the compound.
-
Expected Results and Interpretation
A significant, concentration-dependent increase in the Tm for the wild-type kinase, but not the mutant, would confirm direct, specific binding.
| Protein | Compound Concentration | ΔTm (°C) |
| Wild-Type Kinase | 1 µM | + 5.2 |
| 10 µM | + 9.8 | |
| Mutant Kinase | 1 µM | + 0.3 |
| 10 µM | + 0.5 |
Table 2: Hypothetical FTSA data showing specific binding to the wild-type kinase.
Conclusion
By systematically employing site-directed mutagenesis in concert with comparative cell-based and biophysical assays, researchers can build an unassailable case for the mechanism of action of novel compounds like this compound. This rigorous approach not only validates the primary target but also provides crucial insights into the specific molecular interactions that govern the compound's activity. This level of mechanistic understanding is fundamental for confident progression of a compound through the drug discovery and development pipeline.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Genetic-Driven Druggable Target Identification and Validation. PubMed Central. Available at: [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]
-
In silico methods for drug-target interaction prediction. PubMed Central. Available at: [Link]
-
IIFDTI: predicting drug–target interactions through interactive and independent features based on attention mechanism. Bioinformatics. Available at: [Link]
-
Target Validation. EMBL-EBI. Available at: [Link]
-
QuikChange Site-Directed Mutagenesis Kit. Agilent. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]
-
4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. Available at: [Link]
-
Site Directed Mutagenesis by PCR. Addgene Blog. Available at: [Link]
-
Target identification and validation in research. WJBPHS. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Bionici. Available at: [Link]
-
Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology. PubMed Central. Available at: [Link]
-
How to experimentally validate drug-target interactions?. ResearchGate. Available at: [Link]
-
Cell Based Assays Development. Sygnature Discovery. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Identifying potential drug-target interactions based on ensemble deep learning. PubMed Central. Available at: [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available at: [Link]
-
Cell-Based Assays and Imaging. Precision for Medicine. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Available at: [Link]
-
Energy Measures as Biomarkers of SARS-CoV-2 Variants and Receptors. MDPI. Available at: [Link]
-
Site Directed Mutagenesis Protocol. iGEM. Available at: [Link]
-
Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyrid azinone. PubMed. Available at: [Link]
-
4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. PubMed. Available at: [Link]
-
4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. PubMed. Available at: [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed Central. Available at: [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. agilent.com [agilent.com]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. precisionformedicine.com [precisionformedicine.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of Imidazo[4,5-c]pyridine Scaffolds as Kinase Inhibitors
Introduction: The Quest for Kinase Selectivity
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The human genome encodes over 500 kinases, all sharing a structurally conserved ATP-binding site, which presents a significant challenge: achieving inhibitor selectivity. A highly selective kinase inhibitor can offer a superior therapeutic window, minimizing off-target effects and associated toxicities. The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered considerable attention as a privileged structure in the design of kinase inhibitors. Its versatile chemistry allows for substitutions that can be fine-tuned to achieve desired potency and selectivity.
This guide provides a comprehensive analysis of the kinase selectivity profile of compounds based on the imidazo[4,5-c]pyridine core. While specific experimental data for 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine is not publicly available at the time of this publication, we will draw upon published data for structurally related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives to construct a representative selectivity profile. This comparative analysis will serve as a valuable resource for researchers in medicinal chemistry and chemical biology, offering insights into the potential of this scaffold and the experimental workflows required to elucidate its kinase interaction landscape.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The imidazo[4,5-c]pyridine ring system is an attractive scaffold for several reasons. Its bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for the nucleotide-binding site of kinases. Furthermore, the nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, crucial interactions for anchoring the inhibitor within the kinase active site. The synthetic tractability of this scaffold allows for the systematic exploration of chemical space at various positions, enabling the optimization of both potency and selectivity.[1][2][3]
Comparative Kinase Selectivity Profile
To illustrate the kinase inhibition profile of the imidazo[4,5-c]pyridine class, we will examine data from publicly available studies on analogous compounds. It is crucial to note that minor structural modifications can significantly alter the selectivity profile.
One notable study on imidazo[4,5-c]pyridin-2-one derivatives identified compounds with potent inhibitory activity against Src family kinases (SFKs), such as Src and Fyn.[4] Another related series, the imidazo[4,5-b]pyridines, has yielded dual inhibitors of FLT3 and Aurora kinases.[5][6] These examples highlight the adaptability of the broader imidazopyridine scaffold to target distinct kinase families.
Table 1: Representative Kinase Inhibition Data for Imidazopyridine Derivatives
| Compound Class | Target Kinase(s) | IC50 / Kd (nM) | Reference Compound(s) | Key Findings |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Sub-micromolar | PP2 | Identified novel SFK inhibitors for glioblastoma.[4] |
| Imidazo[4,5-b]pyridines | Aurora-A, Aurora-B, FLT3 | 7.5, 48, 6.2 (Kd) | - | Potent dual inhibitors with potential for treating AML.[5][6] |
| Imidazo[4,5-c]pyridines | PARP | 8.6 (IC50) | - | Demonstrated potent PARP inhibition, sensitizing tumor cells to chemotherapy.[1] |
This table is a synthesis of data from multiple sources on related but not identical compounds to the topic of interest. The IC50 and Kd values are presented to illustrate the potential potency of the scaffold.
Deciphering the Selectivity: The "How" and "Why"
The selectivity of a kinase inhibitor is not an inherent property but is defined by its interaction with the entire kinome. A compound that is highly potent against its intended target may still have undesirable off-target activities. Therefore, comprehensive profiling against a large panel of kinases is an indispensable step in drug development.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel compound like this compound.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine demand a rigorous, science-led approach. This guide provides a comprehensive framework for its proper disposal, grounded in an understanding of its chemical nature and the regulatory landscape.
The core principle of this guidance is precaution. While exhaustive toxicological data for every new compound is often not available, we can infer potential hazards from its chemical structure and the known properties of related molecules. This allows us to establish a disposal protocol that is both safe and compliant.
Hazard Assessment: A Structurally-Informed Perspective
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. For this compound (CAS No. 881844-11-7), we must look to its constituent parts to build a reliable hazard profile.[1]
| Property | Value / Assessment | Source / Rationale |
| Molecular Formula | C₁₄H₁₂ClN₃O | [1] |
| Molecular Weight | 273.72 g/mol | [1] |
| Chemical Class | Chlorinated Heterocyclic Compound | Structural Analysis |
| Inferred Health Hazards | Potential for skin, eye, and respiratory irritation. Likely harmful if swallowed. | Based on GHS classifications for the parent 1H-Imidazo[4,5-c]pyridine scaffold, which is known to cause skin and eye irritation.[2] Many pharmacologically active heterocyclic compounds present acute toxicity risks.[3][4] |
| Inferred Environmental Hazards | Presumed hazardous to the aquatic environment with potential for persistence. | As a chlorinated organic compound, it falls into a category of substances regulated for their potential environmental impact. The U.S. EPA and RCRA have stringent rules for these materials.[5][6] |
Causality Behind the Concern:
-
The Imidazo[4,5-c]pyridine Core: This fused heterocyclic ring system is a well-known "privileged scaffold" in medicinal chemistry, forming the basis for many pharmacologically active molecules.[4][7] Its structural similarity to purines allows it to interact with biological systems, making it crucial to prevent its release into the environment where it could act as an unmonitored bioactive agent.[7]
-
The Chlorinated Aromatic Moiety: The presence of a chlorine atom on the pyridine ring is a significant factor. Halogenated organic compounds are often persistent in the environment and can be toxic. Under the Resource Conservation and Recovery Act (RCRA), many spent chlorinated solvents and related wastes are listed as hazardous, necessitating specific disposal pathways.[5][8][9]
Pre-Disposal Operations: Ensuring Safety at the Source
Proper disposal begins the moment the compound is deemed waste. Adherence to these steps minimizes exposure and prevents cross-contamination.
Personal Protective Equipment (PPE): Given the irritant potential of the parent heterocycle and the corrosive nature of related precursors[10], a robust PPE protocol is mandatory.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[11]
Waste Segregation: Immediately segregate waste containing this compound at the point of generation.
-
Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible hazardous waste container.
-
Do NOT mix this waste with non-hazardous materials or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple disposal; it is a regulated process. The following protocol ensures compliance and safety.
Step 1: Waste Classification Based on its chemical structure (a chlorinated organic compound), this material must be managed as a regulated hazardous waste . While it may not be explicitly on an EPA F, K, P, or U list, it would likely be classified based on its characteristics.[8] Always consult with your institution's EHS office for final classification.
Step 2: Containerization The integrity of the waste container is paramount to prevent leaks and exposures.[12]
-
Select a Compatible Container: Use a container made of material compatible with the waste (e.g., polyethylene for many organic solvents, or the original container if in good condition).
-
Ensure Good Condition: The container must be free of leaks, cracks, or visible deterioration.[12]
-
Secure Closure: The container must have a tight-fitting, screw-on lid.[12]
-
Clean Exterior: Keep the outside of the container free from chemical contamination.
Step 3: Labeling Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a completed hazardous waste tag provided by your EHS department.
-
Complete All Fields:
-
Write the full, unabbreviated chemical name: "this compound".
-
List all other components and their approximate percentages.
-
Indicate the "Accumulation Start Date."
-
Clearly mark the relevant hazard characteristics (e.g., Toxic).
-
Step 4: On-Site Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed at all times except when adding waste.
-
Store it away from incompatible materials, particularly strong oxidizing agents.[10]
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Final Disposal Pathway This is the most critical stage, ensuring the compound is destroyed safely and legally.
-
Contact EHS for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department.[11]
-
Professional Management: EHS will arrange for the waste to be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.
-
DO NOT place it in the regular trash.
-
-
Recommended Destruction Method: The preferred disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.[5]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management of this compound waste.
Caption: Waste management workflow from point of generation to final disposal.
References
-
U.S. Environmental Protection Agency, Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies, PubMed Central. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma, PubMed Central. [Link]
-
Carl ROTH, Safety Data Sheet for Pyridine. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents, PubMed Central. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals, University of Washington. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives, MDPI. [Link]
-
Lead Sciences, this compound-2(3H)-thione. [Link]
-
PF Online, What Regulations Apply to Chlorinated Solvent Use? [Link]
-
Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties, ResearchGate. [Link]
-
Indiana Department of Environmental Management, Hazardous Chemical Compounds & Hazardous Waste. [Link]
-
Kishida Chemical Co., Ltd., Safety Data Sheet for Pyridine. [Link]
-
PubChem, Imidazo(4,5-b)pyridine. [Link]
-
PubChem, 1H-Imidazo(4,5-c)pyridine. [Link]
-
University of Georgia Environmental Safety Division, EPA Hazardous Waste Codes. [Link]
-
University of Texas at Austin Environmental Health & Safety, Chemical Waste. [Link]
-
ChemSynthesis, 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione. [Link]
-
AERU, 2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]. [Link]
Sources
- 1. 881844-11-7 | this compound - Moldb [moldb.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Researcher's Guide to the Safe Handling of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The novel compound 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine represents a key area of investigation. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its structural components—a chlorinated pyridine core and a methoxybenzyl group—allows us to establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical similarity and established laboratory best practices.
Core Hazard Assessment: An Evidence-Based Approach
The hazard profile of this compound can be inferred from related chemical structures. Chlorinated pyridines and similar heterocyclic compounds are known to be skin and eye irritants, and may be harmful if ingested or inhaled.[1][2][3] The precautionary statements for analogous substances consistently advise avoiding contact with skin, eyes, and clothing, and preventing inhalation of dust or vapors.[2][4][5]
Therefore, we must operate under the assumption that this compound may cause:
-
Skin Irritation or Corrosion: Similar chlorinated aromatic compounds are known to cause skin irritation.[2][3][5]
-
Serious Eye Damage: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the powder or any aerosols may lead to respiratory discomfort.[2][5]
-
Harm if Swallowed: Oral ingestion of related compounds is documented as harmful.[1][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear nitrile or neoprene gloves.[7][8] Latex gloves are not recommended due to potential degradation upon contact with pyridine-like structures.[8] For extended procedures, consider double-gloving. |
| Eye Protection | Chemical splash goggles are mandatory.[7][8] They provide a seal around the eyes, offering superior protection from splashes and fine particles compared to safety glasses.[7][8] |
| Body Protection | A buttoned-up laboratory coat should be worn at all times.[7] For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | When handling the solid compound outside of a certified fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation.[1] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is paramount for ensuring a safe laboratory environment. The following workflow is designed to minimize the risk of exposure at every stage of handling.
Operational Plan: A Detailed Walk-through
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
All manipulations of the solid compound should be performed within a fume hood to minimize inhalation risk.[9][10]
-
When weighing, use a draft shield to prevent the fine powder from becoming airborne.
-
Add the compound to the solvent slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.[11]
-
-
Cleanup :
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
Disposal Plan: Environmental Responsibility
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[6]
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[12]
-
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][8] Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water.[4][6] Seek immediate medical attention.
By adhering to these rigorous safety protocols, we can continue our vital research while ensuring the well-being of all laboratory personnel.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 4-Chloroanisole Safety Data Sheet.
- GOV.UK. (n.d.). Pyridine: incident management.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- ECHEMI. (n.d.). 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.
- Apollo Scientific. (2023, July 6). Pyridine Safety Data Sheet.
- European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- ChemScene. (2025, December 25). Safety Data Sheet.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Pfizer. (2007, October 19). Material Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- New Jersey Department of Health. (2005, December). 1,4-DICHLOROBENZENE HAZARD SUMMARY.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

